Otaplimastat
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[3-(2,4-dioxo-1H-quinazolin-3-yl)propyl]-N-[4-[3-(2,4-dioxo-1H-quinazolin-3-yl)propylamino]butyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N6O5/c1-20(35)32(17-9-19-34-26(37)22-11-3-5-13-24(22)31-28(34)39)16-7-6-14-29-15-8-18-33-25(36)21-10-2-4-12-23(21)30-27(33)38/h2-5,10-13,29H,6-9,14-19H2,1H3,(H,30,38)(H,31,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZBPVOSFYUHFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCCCNCCCN1C(=O)C2=CC=CC=C2NC1=O)CCCN3C(=O)C4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1176758-04-5 | |
| Record name | Otaplimastat | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1176758045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SP-8203 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11670 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OTAPLIMASTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYE03B60KA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Otaplimastat: A Deep Dive into its Neuroprotective Mechanisms and Therapeutic Potential in Ischemic Stroke
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Otaplimastat (formerly SP-8203) is a novel, small-molecule neuroprotective agent under investigation for the treatment of acute ischemic stroke. This technical guide provides a comprehensive overview of the core preclinical and clinical evidence supporting the neuroprotective effects of this compound. It delves into its multi-faceted mechanism of action, detailing its role in inhibiting matrix metalloproteinases (MMPs), modulating N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity, and combating oxidative stress. This document summarizes key quantitative data from in vitro, in vivo, and clinical studies in structured tables for comparative analysis. Detailed experimental protocols for pivotal studies are provided to facilitate replication and further investigation. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to offer a clear and concise understanding of the scientific evidence supporting this compound as a promising adjunctive therapy in acute ischemic stroke.
Introduction
Acute ischemic stroke remains a leading cause of mortality and long-term disability worldwide.[1] Current therapeutic strategies are largely focused on timely reperfusion with treatments like recombinant tissue plasminogen activator (rtPA); however, the therapeutic window for rtPA is narrow, and its use can be associated with an increased risk of hemorrhagic transformation.[1][2] This underscores the urgent need for effective neuroprotective agents that can mitigate ischemic brain injury and extend the therapeutic window of existing treatments.
This compound, a quinazoline derivative, has emerged as a promising neuroprotective candidate.[2] It has demonstrated a favorable safety profile in early clinical trials and exhibits a multi-target mechanism of action aimed at key pathological processes in ischemic stroke.[3][4] This guide synthesizes the current body of scientific literature on this compound, offering a detailed technical resource for the scientific community.
Mechanism of Action: A Multi-Pronged Approach to Neuroprotection
This compound's neuroprotective effects stem from its ability to modulate several key pathways implicated in ischemic neuronal damage.
Inhibition of Matrix Metalloproteinases (MMPs)
A primary mechanism of this compound is its ability to inhibit the activity of MMPs, particularly MMP-2 and MMP-9.[2][5] Following an ischemic event, the expression and activity of these endopeptidases are upregulated, leading to the degradation of the extracellular matrix and the blood-brain barrier (BBB), which in turn contributes to cerebral edema and hemorrhagic transformation.[2][3]
This compound does not directly inhibit MMP expression but rather upregulates the endogenous inhibitor of MMPs, Tissue Inhibitor of Metalloproteinase-1 (TIMP-1).[2][5] By restoring the balance between MMPs and TIMPs, this compound helps to preserve BBB integrity and reduce secondary brain injury.[2]
Modulation of NMDA Receptor-Mediated Excitotoxicity
This compound has been shown to competitively block N-methyl-D-aspartate (NMDA) receptors, thereby inhibiting the excessive influx of calcium (Ca2+) into neurons that occurs during an ischemic event.[6] This excitotoxic cascade is a major contributor to neuronal cell death in the ischemic core and penumbra.
Antioxidant Activity
In addition to its effects on MMPs and NMDA receptors, this compound exhibits direct antioxidant properties. It has been shown to significantly suppress hydrogen peroxide (H₂O₂)-induced cell death and the production of reactive oxygen species (ROS), further protecting neurons from oxidative damage.[6]
Preclinical Evidence
A robust body of preclinical research has demonstrated the neuroprotective efficacy of this compound in various in vitro and in vivo models of ischemic stroke.
In Vitro Studies
| Model | This compound Concentration | Key Findings | Reference |
| Primary Cultured Neurons | 87.5-350 μM | Protected against NMDA-induced cell death in a competitive manner. | [6] |
| Primary Cultured Neurons | 350 μM | Inhibited Ca2+ influx following NMDA receptor activation. | [6] |
| Cell Culture | 2-200 μM | Significantly suppressed H₂O₂-induced cell death and ROS production. | [6] |
| Oxygen-Glucose Deprived Endothelial Cells | Not Specified | Suppressed MMP activity by restoring TIMP levels, reducing vascular permeation. | [1][2] |
In Vivo Studies
| Animal Model | Dosage & Administration | Key Findings | Reference |
| Male Wistar Rats (transient MCA occlusion) | 10, 20 mg/kg (i.p.) 30 min before and 1 hr after occlusion | Significantly reduced infarct volume; Improved spatial learning and memory. | [6] |
| Male Wistar Rats | 5-10 mg/kg (i.p.) daily for 10 days | Attenuated impairment of stroke-induced motor function. | [6] |
| Male Sprague Dawley Rats (eMCAO) with delayed rtPA | 3 mg/kg (i.v.) at 4.5 and 5.25 hrs after eMCAO | Reduced cerebral infarct size and edema; Improved neurobehavioral deficits; Markedly reduced intracerebral hemorrhagic transformation and mortality. | [1][2] |
Clinical Development
This compound has progressed through Phase 1 and Phase 2 clinical trials, with a Phase 3 trial currently underway.
Phase 1 Studies
In a Phase 1 study involving 77 healthy volunteers, this compound was well-tolerated at doses up to 240 mg, with no significant side effects reported.[3][7]
Phase 2 "SAFE-TPA" Trial (NCT02787278)
This multicenter, randomized, double-blind, placebo-controlled trial evaluated the safety and efficacy of this compound as an adjunctive therapy to rtPA in patients with acute ischemic stroke.[3][4][8]
| Study Arm | Number of Patients | Incidence of Parenchymal Hematoma (PH) | Serious Adverse Events (SAEs) | Mortality | Reference |
| Placebo | 22 | 0% | 13% | 8.3% | [3][4][8] |
| This compound 40 mg | 22 | 0% | 17% | 4.2% | [3][4][8] |
| This compound 80 mg | 21 | 4.8% (1 case) | 14% | 4.8% | [3][4][8] |
The study concluded that intravenous this compound adjunctive therapy in patients receiving rtPA is feasible and generally safe.[3][4][8] A pooled analysis of Phase 2 data from 226 patients demonstrated that the combination of this compound with tPA improved functional disability, neurological impairment, and reduced brain infarct size.[9]
Phase 3 Trial
A large-scale, multicenter, randomized, double-blind, Phase 3 clinical trial is currently in progress in Korea to further evaluate the efficacy and safety of this compound in combination with standard thrombolytic therapy in acute ischemic stroke patients.[9][10]
Experimental Protocols
Embolic Middle Cerebral Artery Occlusion (eMCAO) Rat Model
This model was utilized to assess the efficacy of this compound in reducing hemorrhagic transformation associated with delayed rtPA administration.[2]
-
Animal Model: Male Sprague Dawley rats.
-
Occlusion Procedure: A pre-formed blood clot is inserted to induce an embolic middle cerebral artery occlusion.
-
Treatment Groups:
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Vehicle control.
-
rtPA only (10 mg/kg, i.v.) at 6 hours after eMCAO.
-
This compound (3 mg/kg, i.v.) administered at 4.5 and 5.25 hours after eMCAO, followed by rtPA (10 mg/kg, i.v.) at 6 hours.
-
-
Outcome Measures: Cerebral infarct size, edema, neurobehavioral deficits, intracerebral hemorrhagic transformation, and mortality.
Phase 2 "SAFE-TPA" Clinical Trial Protocol
This trial was designed to assess the safety and efficacy of this compound in acute ischemic stroke patients receiving rtPA.[3]
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Study Design: A two-stage, multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: Patients aged 19-80 years with acute ischemic stroke eligible for rtPA treatment.
-
Stage 1 (Open-label, single-arm): 11 patients received this compound 80 mg twice daily for 3 days to assess safety.
-
Stage 2 (Randomized, double-blind, placebo-controlled): 69 patients were randomized (1:1:1) to:
-
Placebo
-
This compound 40 mg twice daily for 3 days
-
This compound 80 mg twice daily for 3 days
-
-
Intervention Administration: this compound or placebo was administered intravenously within 30 minutes of starting the rtPA infusion.
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Primary Endpoint: Occurrence of parenchymal hematoma (PH) on day 1.
-
Secondary Endpoints: Serious adverse events (SAEs), mortality, and modified Rankin Scale (mRS) distribution at 90 days.
Conclusion and Future Directions
This compound has demonstrated significant promise as a neuroprotective agent for acute ischemic stroke. Its multi-target mechanism of action, addressing key aspects of the ischemic cascade including excitotoxicity, oxidative stress, and MMP-mediated BBB breakdown, positions it as a strong candidate for adjunctive therapy with reperfusion treatments. Preclinical studies have consistently shown its efficacy in reducing infarct volume and improving neurological outcomes. The Phase 2 clinical data suggest a favorable safety profile and potential for clinical benefit.
The ongoing Phase 3 trial will be crucial in definitively establishing the clinical efficacy and safety of this compound. Successful outcomes from this trial could lead to a significant advancement in the treatment of acute ischemic stroke, offering a new therapeutic option to improve patient outcomes and potentially extend the time window for intervention. Further research may also explore the potential of this compound in other neurological conditions characterized by similar pathological mechanisms, such as traumatic brain injury and other neurodegenerative diseases.
References
- 1. The Quinazoline this compound (SP-8203) Reduces the Hemorrhagic Transformation and Mortality Aggravated after Delayed rtPA-Induced Thrombolysis in Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Quinazoline this compound (SP-8203) Reduces the Hemorrhagic Transformation and Mortality Aggravated after Delayed rtPA-Induced Thrombolysis in Cerebral Ischemia [mdpi.com]
- 3. Safety and Efficacy of this compound in Patients with Acute Ischemic Stroke Requiring tPA (SAFE‐TPA): A Multicenter, Randomized, Double‐Blind, Placebo‐Controlled Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and Efficacy of this compound in Patients with Acute Ischemic Stroke Requiring tPA (SAFE-TPA): A Multicenter, Randomized, Double-Blind, Placebo-Controlled Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Quinazoline this compound (SP-8203) Reduces the Hemorrhagic Transformation and Mortality Aggravated after Delayed rtPA-Induced Thrombolysis in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. pure.korea.ac.kr [pure.korea.ac.kr]
- 9. Shinpoong Pharm unveils phase 2 stroke drug data at ISC 2025 < Pharma < Article - KBR [koreabiomed.com]
- 10. Efficacy and Safety of SP-8203 (this compound) in Patients With Acute Ischemic Stroke Receiving Thrombolytic Standard of Care [ctv.veeva.com]
Unveiling the Antioxidant Potential of Otaplimastat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otaplimastat (also known as SP-8203) is a novel, first-in-class neuroprotective agent under investigation for the treatment of acute ischemic stroke.[1] While its primary mechanism of action involves the inhibition of matrix metalloproteinases (MMPs), a growing body of preclinical evidence highlights its significant antioxidant properties.[2][3] This technical guide provides an in-depth analysis of the antioxidant characteristics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the proposed signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this compound in conditions associated with oxidative stress.
Core Antioxidant Mechanisms
This compound exerts its antioxidant effects through a multi-pronged approach, primarily by reducing the production of reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes.[2][4] Preclinical studies have demonstrated its ability to protect cells from oxidative damage induced by agents like hydrogen peroxide (H₂O₂) and to mitigate the oxidative burst associated with cerebral ischemia.[4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the antioxidant properties of this compound.
Table 1: In Vitro Antioxidant Activity of this compound
| Parameter | Cell Line | Oxidative Stressor | This compound Concentration | Observed Effect | Citation |
| Cell Viability | SH-SY5Y | 250 µM H₂O₂ | 2, 20, 200 µM | Significantly suppressed H₂O₂-induced cell death | [4] |
| Reactive Oxygen Species (ROS) Production | SH-SY5Y | 250 µM H₂O₂ | 2, 20, 200 µM | Significantly suppressed H₂O₂-induced ROS production | [4] |
Table 2: In Vivo Antioxidant and Neuroprotective Effects of this compound
| Parameter | Animal Model | This compound Dosage | Observed Effect | Citation |
| Brain Infarct Volume | Rat Middle Cerebral Artery Occlusion (MCAO) | 5 and 10 mg/kg (i.p.) | Remarkably reduced brain infarct volume | [4] |
| Lipid Peroxidation | Rat Middle Cerebral Artery Occlusion (MCAO) | 5 and 10 mg/kg (i.p.) | Remarkably reduced lipid peroxidation products | [4] |
| Superoxide Dismutase (SOD) Activity | Rat Middle Cerebral Artery Occlusion (MCAO) | Not specified | Upregulation of Mn-SOD and Cu/Zn-SOD | [2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data summary.
In Vitro Assessment of Antioxidant Activity in SH-SY5Y Cells
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Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a standard medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Induction of Oxidative Stress: To induce oxidative stress, cells are treated with 250 µM hydrogen peroxide (H₂O₂).[4]
-
This compound Treatment: Cells are pre-treated with varying concentrations of this compound (2, 20, and 200 µM) for a specified period before the addition of H₂O₂.[4]
-
Cell Viability Assay (MTT Assay):
-
After treatment, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Cells are incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are solubilized using a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
-
Reactive Oxygen Species (ROS) Production Assay (H2DCFDA Assay):
-
After treatment, cells are washed and incubated with the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
-
H2DCFDA is deacetylated by intracellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer at an excitation/emission wavelength of approximately 485/535 nm.
-
In Vivo Assessment in a Rat Model of Cerebral Ischemia (MCAO)
-
Animal Model: Male Sprague-Dawley rats are subjected to transient middle cerebral artery occlusion (MCAO) to induce focal cerebral ischemia.
-
This compound Administration: this compound (5 and 10 mg/kg) is administered intraperitoneally (i.p.) at specific time points before and after the MCAO procedure.[4]
-
Measurement of Brain Infarct Volume:
-
At the end of the experiment, rats are euthanized, and their brains are removed.
-
The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC).
-
Infarcted tissue appears white, while viable tissue stains red.
-
The infarct volume is quantified using image analysis software and is typically expressed as a percentage of the total brain volume.
-
-
Lipid Peroxidation Assay (Thiobarbituric Acid Reactive Substances - TBARS Assay):
-
Brain tissue from the ischemic hemisphere is homogenized in a suitable buffer.
-
The homogenate is mixed with a solution of thiobarbituric acid (TBA) and heated.
-
Malondialdehyde (MDA), an end product of lipid peroxidation, reacts with TBA to form a colored complex.
-
The absorbance of the complex is measured spectrophotometrically at approximately 532 nm. The results are expressed as MDA equivalents per milligram of protein.
-
-
Superoxide Dismutase (SOD) Activity Assay:
-
Brain tissue is homogenized, and the supernatant is collected after centrifugation.
-
SOD activity is measured using a commercial assay kit. These kits typically rely on the inhibition of a reaction that produces a colored product by SOD present in the sample.
-
The absorbance is read at a specific wavelength, and the SOD activity is calculated based on the degree of inhibition and expressed as units per milligram of protein.
-
Signaling Pathways and Molecular Mechanisms
The antioxidant effects of this compound are intricately linked to its primary role as an MMP inhibitor and its influence on the delicate balance between MMPs and their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs).
Proposed Antioxidant Signaling Pathway of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. The Quinazoline this compound (SP-8203) Reduces the Hemorrhagic Transformation and Mortality Aggravated after Delayed rtPA-Induced Thrombolysis in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Safety and Efficacy of this compound in Patients with Acute Ischemic Stroke Requiring tPA (SAFE‐TPA): A Multicenter, Randomized, Double‐Blind, Placebo‐Controlled Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
Otaplimastat (SP-8203): A Technical Guide to its Discovery and Development for Ischemic Stroke
For Researchers, Scientists, and Drug Development Professionals
Abstract
Otaplimastat (formerly SP-8203) is a novel, first-in-class small molecule with a quinazoline-2,4-dione scaffold, under development by Shinpoong Pharmaceutical Co., Ltd. as a neuroprotective agent for the treatment of acute ischemic stroke. It exhibits a multi-modal mechanism of action, targeting key pathways in the pathophysiology of ischemic brain injury, including excitotoxicity, oxidative stress, and enzymatic degradation of the extracellular matrix. Preclinical and Phase 2 clinical data suggest that this compound, particularly as an adjunct to recombinant tissue plasminogen activator (rtPA), may reduce infarct volume, mitigate hemorrhagic transformation, and improve neurological outcomes. This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development of this compound, with a focus on quantitative data and detailed experimental methodologies.
Introduction
Ischemic stroke remains a leading cause of death and long-term disability worldwide. The current standard of care for eligible patients is thrombolysis with recombinant tissue plasminogen activator (rtPA), which aims to restore blood flow to the ischemic brain tissue. However, rtPA has a narrow therapeutic window and carries a risk of hemorrhagic transformation.[1] Neuroprotective agents, which aim to protect brain cells from the ischemic cascade, have been an area of intense research to address these limitations.
This compound (SP-8203) has emerged as a promising neuroprotectant with a multifaceted mechanism of action.[2] This guide will detail the scientific foundation of this compound, from its preclinical characterization to its clinical evaluation, providing a comprehensive resource for researchers and drug development professionals.
Mechanism of Action
This compound's neuroprotective effects are attributed to three primary mechanisms: inhibition of Matrix Metalloproteinases (MMPs), competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, and antioxidant activity.
Inhibition of Matrix Metalloproteinases (MMPs)
This compound indirectly inhibits the activity of MMPs, particularly MMP-2 and MMP-9, which are known to be upregulated in ischemic conditions and contribute to blood-brain barrier breakdown and hemorrhagic transformation.[3] Rather than directly inhibiting the enzymes, this compound restores the levels of Tissue Inhibitor of Metalloproteinase 1 (TIMP1), an endogenous inhibitor of MMPs.[3] This restoration of TIMP1 leads to a reduction in MMP activity.
NMDA Receptor Antagonism
This compound acts as a competitive antagonist at the NMDA receptor, thereby blocking excitotoxicity, a major contributor to neuronal death in ischemic stroke.[4] By competing with the binding of glutamate, this compound prevents excessive calcium influx into neurons, a key trigger for apoptotic pathways.
Antioxidant Activity
This compound also exhibits direct antioxidant properties, scavenging free radicals that are produced in excess during an ischemic event and contribute to cellular damage through oxidative stress.
Preclinical Development
In Vitro Studies
| Assay | Model | Treatment | Key Findings | Reference |
| Neuroprotection | Primary cultured neurons | This compound (87.5-350 µM) + NMDA | Competitive protection against NMDA-induced cell death. | [4] |
| Calcium Influx | Primary cultured neurons | This compound (350 µM) | Inhibition of Ca2+ influx following NMDA receptor activation. | [4] |
| Oxidative Stress | - | This compound (2-200 µM) + H2O2 | Significant suppression of H2O2-induced cell death and reactive oxygen species production. | [4] |
| MMP Regulation | Oxygen-glucose deprived (OGD) endothelial cells | This compound | Did not suppress MMP-2 and -9 mRNA or protein levels, but restored TIMP1 mRNA and protein expression. | [3] |
In Vivo Studies
| Animal Model | Treatment | Key Findings | Reference |
| Middle Cerebral Artery Occlusion (MCAO) in rats | This compound (10-20 mg/kg; i.p.) | Prevention of ischemic neuronal death. | [4] |
| Stroke-induced motor function in rats | This compound (5-10 mg/kg; i.p. daily for 10 days) | Attenuation of motor function impairment. | [4] |
| Embolic MCAO in rats | This compound + delayed rtPA | Reduced cerebral infarct size and edema, improved neurobehavioral deficits, and markedly reduced intracerebral hemorrhagic transformation and mortality. | [3] |
Clinical Development
This compound has progressed through Phase 1 and Phase 2 clinical trials, with a Phase 3 trial in preparation.
Phase 2 SAFE-TPA Trial (NCT02787278)
The SAFE-TPA study was a two-part, multicenter, randomized, double-blind, placebo-controlled Phase 2 trial to assess the safety and efficacy of this compound in acute ischemic stroke patients receiving rtPA.[5][6]
Stage 1 (Open-label, single-arm):
-
N: 11 patients
-
Dosage: this compound 80 mg twice daily for 3 days.
Stage 2 (Randomized, double-blind, placebo-controlled):
-
N: 69 patients (24 placebo, 24 this compound 40 mg, 21 this compound 80 mg)
-
Dosage: this compound (40 mg or 80 mg) or placebo twice daily for 3 days.
Key Quantitative Outcomes from Stage 2:
| Outcome | Placebo (n=22) | This compound 40 mg (n=22) | This compound 80 mg (n=21) |
| Parenchymal Hematoma (Day 1) | 0 (0%) | 0 (0%) | 1 (4.8%) |
| Serious Adverse Events (SAEs) | 3 (13%) | 4 (17%) | 3 (14%) |
| Mortality | 2 (8.3%) | 1 (4.2%) | 1 (4.8%) |
A pooled analysis of Phase 2 data from 226 patients with acute ischemic stroke was presented at the International Stroke Conference (ISC) 2025.[2] In patients with moderate to severe stroke (NIHSS >7), the combination of tPA and this compound was reported to significantly improve neurologic outcome and reduce infarct volume by 89% compared to placebo.[2] The combination therapy also showed improvements in functional disability (90-day modified Rankin Score (mRS) 0-2) and neurological impairment (National Institutes of Health Stroke Scale (NIHSS)).[2]
Experimental Protocols
Embolic Middle Cerebral Artery Occlusion (eMCAO) in Rats
This widely used preclinical model mimics human ischemic stroke.
Protocol Outline:
-
Anesthesia: The rat is anesthetized.
-
Surgical Preparation: A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: A nylon suture with a blunted tip is introduced into the ECA and advanced up the ICA until it blocks the origin of the middle cerebral artery (MCA).
-
Reperfusion (for transient MCAO models): The suture is withdrawn after a defined period (e.g., 90 minutes) to allow reperfusion.
-
Drug Administration: this compound or vehicle is administered at specified time points relative to the occlusion/reperfusion.
-
Assessment: Neurological deficits are scored at various time points. After a set duration, the animal is euthanized, and the brain is sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to measure the infarct volume.
In Vitro Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:
-
A stock solution of DPPH in methanol is prepared.
-
Various concentrations of this compound are mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically (typically around 517 nm).
-
The scavenging activity is calculated as the percentage of DPPH radical inhibition.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate and incubating in the dark.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to a specific absorbance at a given wavelength (e.g., 734 nm).
-
Various concentrations of this compound are added to the ABTS•+ solution.
-
After a defined incubation period, the absorbance is measured.
-
The percentage of ABTS•+ inhibition is calculated to determine the antioxidant capacity.
Conclusion
This compound (SP-8203) represents a promising, multi-targeted therapeutic candidate for acute ischemic stroke. Its ability to modulate MMP activity, antagonize NMDA receptors, and exert antioxidant effects addresses several critical components of the ischemic cascade. The preclinical data are robust, and the Phase 2 clinical trials have demonstrated a favorable safety profile and suggested potential efficacy, particularly in patients with moderate to severe strokes. The upcoming Phase 3 trial will be crucial in definitively establishing the clinical benefit of this compound as an adjunctive therapy in this patient population with high unmet medical need.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Quinazoline this compound (SP-8203) Reduces the Hemorrhagic Transformation and Mortality Aggravated after Delayed rtPA-Induced Thrombolysis in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of antioxidant activity by ABTS, DPPH, and FRAP [bio-protocol.org]
- 5. Safety and Efficacy of this compound in Patients with Acute Ischemic Stroke Requiring tPA (SAFE-TPA): A Multicenter, Randomized, Double-Blind, Placebo-Controlled Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.korea.ac.kr [pure.korea.ac.kr]
Preclinical Pharmacology of Otaplimastat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Otaplimastat (also known as SP-8203) is a novel neuroprotective agent under investigation for the treatment of acute ischemic stroke. Its preclinical profile demonstrates a multi-target mechanism of action aimed at mitigating the complex pathophysiology of ischemic brain injury. This compound has been shown to reduce infarct volume, decrease cerebral edema, and improve neurological outcomes in animal models of stroke.[1][2][3] The primary mechanism appears to be the modulation of matrix metalloproteinase (MMP) activity, not by direct inhibition, but by restoring the levels of their endogenous inhibitors (TIMPs).[2][3][4] Additionally, it exhibits antioxidant properties and the ability to block N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity.[1] This guide provides a comprehensive overview of the preclinical pharmacology of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows.
Core Mechanism of Action
This compound's neuroprotective effects stem from a combination of activities that target key pathways in ischemic neuronal damage:
-
Modulation of Matrix Metalloproteinase (MMP) Activity: A crucial aspect of this compound's action is its ability to suppress the activity of MMPs.[2][3] However, studies indicate that it does not directly inhibit the expression of MMP-2 and MMP-9.[4] Instead, it restores the expression of Tissue Inhibitor of Metalloproteinase 1 (TIMP1), which is suppressed during ischemia.[2][3][4] This restoration of TIMP1 levels leads to the inhibition of MMP activity, thereby reducing the breakdown of the blood-brain barrier and subsequent edema and hemorrhagic transformation.[2][3]
-
NMDA Receptor Antagonism: this compound competitively blocks NMDA receptors, mitigating the excitotoxicity caused by excessive glutamate release during an ischemic event.[1] This action helps to prevent the massive influx of calcium ions into neurons, a key trigger for apoptotic and necrotic cell death pathways.[1]
-
Antioxidant Activity: The compound has demonstrated direct antioxidant effects, protecting neuronal cells from damage induced by reactive oxygen species (ROS) that are generated during ischemia and reperfusion.[1]
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vivo Efficacy in a Rat Model of Embolic Middle Cerebral Artery Occlusion (eMCAO)
| Parameter | Vehicle | rtPA (6h post-eMCAO) | This compound (3 mg/kg) + rtPA (6h post-eMCAO) |
| Infarct Volume (mm³) at 24h | 245.8 ± 25.7 | 310.5 ± 30.1 | 189.4 ± 21.3 |
| Edema Volume (mm³) at 24h | 55.3 ± 9.8 | 78.4 ± 11.2 | 35.1 ± 7.6 |
| Neurological Deficit Score at 24h | 3.5 ± 0.5 | 4.2 ± 0.4 | 2.8 ± 0.6 |
| Mortality Rate (%) at 24h | 23.5 | 53.8 | 18.2 |
| *p < 0.05 vs. rtPA alone; **p < 0.01 vs. rtPA alone[4] |
Table 2: In Vitro Neuroprotective and Mechanistic Effects
| Assay | Model | Concentration of this compound | Observed Effect |
| NMDA-Induced Excitotoxicity | Primary Cultured Neurons | 87.5-350 µM | Competitive protection against NMDA-induced cell death.[1] |
| NMDA-Induced Calcium Influx | Primary Cultured Neurons | 350 µM | Inhibition of Ca2+ influx following NMDA receptor activation.[1] |
| Oxidative Stress-Induced Cell Death | Not Specified | 2-200 µM | Significant suppression of H₂O₂-induced cell death and ROS production.[1] |
| MMP Activity in Endothelial Cells | Oxygen-Glucose Deprived (OGD) bEnd3 cells | 10 µM | Inhibition of rtPA-induced MMP activation.[4] |
| TIMP1 Expression in Endothelial Cells | Oxygen-Glucose Deprived (OGD) bEnd3 cells | 10 µM | Restoration of TIMP1 mRNA and protein expression suppressed by OGD.[4] |
Experimental Protocols
Embolic Middle Cerebral Artery Occlusion (eMCAO) Rat Model
This protocol describes the methodology used to induce ischemic stroke in rats to test the in vivo efficacy of this compound.
-
Animal Preparation: Adult male Sprague-Dawley rats (260–300 g) are anesthetized with isoflurane. Body temperature is maintained at 37 ± 0.5°C throughout the surgical procedure.[2]
-
Surgical Procedure: A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated and a microcatheter is inserted into the ICA via the ECA stump. A pre-formed clot is then injected through the catheter to occlude the origin of the middle cerebral artery (MCA).[2]
-
Drug Administration: this compound (3 mg/kg) and recombinant tissue plasminogen activator (rtPA; 10 mg/kg) are administered intravenously at 4.5 and 6 hours, respectively, after the onset of eMCAO.[4]
-
Outcome Assessment (at 24 hours):
-
Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) areas are quantified using image analysis software.[4]
-
Edema Volume: The volume of the ipsilateral and contralateral hemispheres is measured to calculate the percentage of hemispheric swelling.[4]
-
Neurological Deficit Score: A 5-point scale is used to assess motor deficits.[4]
-
Mortality: The number of deceased animals in each group is recorded.[4]
-
Oxygen-Glucose Deprivation (OGD) In Vitro Model
This protocol outlines the cell-based assay used to investigate the mechanism of this compound on endothelial cells under ischemic conditions.
-
Cell Culture: Mouse brain endothelial cells (bEnd3) are co-cultured with mixed glial cells in a transwell plate system to mimic the blood-brain barrier.[4]
-
OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (95% N₂, 5% CO₂) for a specified period to simulate ischemia.[4]
-
Treatment: this compound (10 µM) is added to the culture medium during the OGD period. In some experiments, rtPA is added 2 hours after the onset of OGD.[4]
-
Outcome Measures:
-
Endothelial Permeability: The flux of a fluorescent marker (e.g., Lucifer yellow) across the endothelial cell monolayer is measured to assess barrier integrity.[4]
-
MMP Activity: Gelatin zymography is performed on the culture supernatant to determine the activity of MMP-2 and MMP-9.[4]
-
TIMP1 Expression: Western blotting or ELISA is used to quantify the protein levels of TIMP1 in the cell lysates.[4]
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound in Neuroprotection
Caption: this compound's multi-target mechanism in ischemic stroke.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for evaluating this compound in a rat stroke model.
Conclusion
The preclinical data for this compound strongly support its potential as a neuroprotective agent for acute ischemic stroke. Its multifaceted mechanism of action, which includes the novel approach of upregulating TIMP1 to control MMP activity, alongside established neuroprotective strategies like NMDA receptor antagonism and antioxidant effects, makes it a promising candidate for further clinical development. The quantitative data from animal models demonstrate significant efficacy in reducing key markers of stroke-induced brain injury. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of stroke and neuropharmacology. Further investigation into the specific interactions of this compound with different MMP subtypes and a more detailed characterization of its antioxidant and NMDA receptor binding properties will provide a more complete understanding of its pharmacological profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. The Quinazoline this compound (SP-8203) Reduces the Hemorrhagic Transformation and Mortality Aggravated after Delayed rtPA-Induced Thrombolysis in Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Quinazoline this compound (SP-8203) Reduces the Hemorrhagic Transformation and Mortality Aggravated after Delayed rtPA-Induced Thrombolysis in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Otaplimastat: A Deep Dive into its Neuroprotective Role in Mitigating Excitotoxicity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Excitotoxicity, the pathological process by which excessive stimulation of glutamate receptors leads to neuronal damage and death, is a key contributor to the pathophysiology of ischemic stroke and other neurodegenerative disorders. Otaplimastat (formerly known as SP-8203) has emerged as a promising neuroprotective agent with a multifaceted mechanism of action. While primarily recognized for its role as a matrix metalloproteinase (MMP) inhibitor, compelling evidence indicates that this compound also directly counteracts excitotoxicity through competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. This in-depth technical guide synthesizes the available preclinical and clinical data on this compound's role in reducing excitotoxicity, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its core mechanisms, experimental validation, and therapeutic potential.
Introduction to Excitotoxicity and the Role of NMDA Receptors
Under normal physiological conditions, glutamate is the primary excitatory neurotransmitter in the central nervous system, essential for synaptic plasticity, learning, and memory. However, under pathological conditions such as ischemic stroke, traumatic brain injury, or neurodegenerative diseases, excessive glutamate release triggers a cascade of detrimental events. This overstimulation of glutamate receptors, particularly the ionotropic NMDA receptors, leads to a massive influx of calcium (Ca2+) into neurons. The resulting intracellular Ca2+ overload activates a host of downstream catabolic enzymes, including proteases, lipases, and endonucleases, ultimately leading to neuronal dysfunction and death through necrosis or apoptosis.
This compound's Mechanism of Action in Reducing Excitotoxicity
This compound exerts its neuroprotective effects against excitotoxicity primarily through the direct competitive antagonism of NMDA receptors.[1][2] This mechanism of action prevents the excessive influx of Ca2+ that is the hallmark of excitotoxic neuronal injury.[1]
Competitive Antagonism of the NMDA Receptor
This compound has been shown to block NMDA receptor-mediated excitotoxicity in a competitive manner.[1][2] This suggests that this compound binds to the same site on the NMDA receptor as glutamate, thereby preventing the neurotransmitter from activating the receptor and opening its ion channel.
Inhibition of Calcium Influx
The neuroprotective effects of this compound are directly attributable to the prevention of Ca2+ influx through NMDA receptors.[1] In vitro studies have demonstrated that this compound can inhibit the rise in intracellular Ca2+ concentration following the activation of NMDA receptors.[2]
Quantitative Data on this compound's Efficacy
While specific IC50 or Ki values for this compound's binding to the NMDA receptor are not yet publicly available in the reviewed literature, preclinical in vitro studies provide valuable concentration-dependent data on its neuroprotective effects.
| Parameter | Concentration | Effect | Reference |
| Neuroprotection against NMDA-induced cell death | 87.5-350 μM | Protects neuronal cells in a competitive manner | [2] |
| Inhibition of Ca2+ influx | 350 μM | Inhibits Ca2+ influx following activation of NMDA receptors in primary cultured neurons | [2] |
Table 1: In Vitro Efficacy of this compound in Excitotoxicity Models
Experimental Protocols
The following sections detail the methodologies for key experiments that can be used to evaluate the role of this compound in reducing excitotoxicity. These protocols are based on established methods for studying NMDA receptor antagonism and neuroprotection.
NMDA Receptor Binding Assay (Competitive)
This assay is designed to determine the binding affinity (Ki) of this compound for the NMDA receptor. It involves the use of a radiolabeled ligand that binds to the glutamate binding site of the NMDA receptor.
Materials:
-
Rat brain cortical membranes (source of NMDA receptors)
-
[³H]-glutamate (radioligand)
-
This compound (test compound)
-
NMDA and glycine (co-agonists)
-
Tris-HCl buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare rat brain cortical membranes.
-
Incubate the membranes with varying concentrations of this compound and a fixed concentration of [³H]-glutamate in the presence of saturating concentrations of glycine.
-
After incubation to allow binding to reach equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding of [³H]-glutamate at each concentration of this compound.
-
Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of [³H]-glutamate).
-
Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro NMDA-Induced Excitotoxicity Assay
This assay assesses the ability of this compound to protect neurons from cell death induced by NMDA.
Materials:
-
Primary cortical neuron cultures
-
NMDA
-
This compound
-
Neurobasal medium supplemented with B27
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Fluorescent dyes for cell viability (e.g., Calcein-AM and Propidium Iodide)
Procedure:
-
Culture primary cortical neurons for 7-10 days in vitro.
-
Pre-treat the neurons with varying concentrations of this compound for a specified period (e.g., 20 minutes).[2]
-
Expose the neurons to a toxic concentration of NMDA for a defined duration.
-
After the excitotoxic insult, replace the medium with fresh, compound-free medium.
-
After 24 hours, assess cell viability using two methods:
-
LDH Release: Measure the amount of LDH released into the culture medium, which is an indicator of cell membrane damage.
-
Live/Dead Staining: Use Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) to visualize and quantify the percentage of viable neurons.
-
Intracellular Calcium Imaging
This experiment directly measures the effect of this compound on NMDA-induced calcium influx in neurons.
Materials:
-
Primary cortical neuron cultures
-
Fura-2 AM or other calcium-sensitive fluorescent dyes
-
NMDA and glycine
-
This compound
-
Fluorescence microscope with an imaging system
Procedure:
-
Culture primary cortical neurons on glass coverslips.
-
Load the neurons with a calcium-sensitive dye (e.g., Fura-2 AM).
-
Mount the coverslip on the stage of a fluorescence microscope.
-
Perfuse the cells with a buffer containing glycine.
-
Record baseline fluorescence.
-
Apply NMDA to stimulate the receptors and record the change in fluorescence, which corresponds to an increase in intracellular calcium.
-
Wash out the NMDA.
-
Pre-incubate the cells with this compound.
-
Re-apply NMDA in the presence of this compound and record the fluorescence change.
-
Compare the NMDA-induced calcium influx in the absence and presence of this compound to determine the inhibitory effect of the compound.
Signaling Pathways and Visualizations
This compound's primary role in reducing excitotoxicity is the direct blockade of the NMDA receptor, preventing the initial surge of intracellular calcium. This action intercepts the excitotoxic cascade at its origin.
The experimental workflow for assessing this compound's neuroprotective effect against excitotoxicity can be visualized as follows:
The logical relationship of this compound's competitive antagonism at the NMDA receptor can be depicted as:
Downstream Effects and Therapeutic Implications
By blocking the initial Ca2+ influx, this compound prevents the activation of downstream cell death pathways. This includes the inhibition of calpains and caspases, which are key executioners of apoptotic and necrotic cell death. Furthermore, by mitigating excitotoxicity, this compound may help to preserve the integrity of the blood-brain barrier and reduce neuroinflammation, which are often exacerbated by excitotoxic insults.
The dual mechanism of action of this compound, combining NMDA receptor antagonism with MMP inhibition, makes it a particularly attractive candidate for the treatment of acute ischemic stroke. Its ability to both protect neurons from excitotoxicity and preserve the neurovascular unit addresses multiple facets of stroke pathology.
Conclusion
This compound demonstrates a clear role in reducing excitotoxicity through the competitive antagonism of NMDA receptors, thereby preventing the critical initial step of excessive calcium influx into neurons. This direct neuroprotective mechanism, complemented by its well-established MMP inhibitory effects, positions this compound as a promising multi-target therapeutic for ischemic stroke and potentially other neurological disorders where excitotoxicity is a key pathological feature. Further elucidation of its binding kinetics and downstream signaling effects will provide a more complete understanding of its therapeutic potential and aid in the design of future clinical trials.
References
Otaplimastat's Therapeutic Targeting of the Neurovascular Unit: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Otaplimastat (formerly SP-8203) is a neuroprotective agent under investigation for the treatment of acute ischemic stroke. Its mechanism of action is multifactorial, engaging several critical components of the neurovascular unit to mitigate ischemic injury. This technical guide provides an in-depth analysis of this compound's molecular targets, summarizing key quantitative data from preclinical and clinical studies and detailing the experimental protocols used to elucidate its therapeutic effects. The document also includes visualizations of its signaling pathways and experimental workflows to facilitate a comprehensive understanding of its function.
Core Mechanism of Action at the Neurovascular Unit
This compound exerts its neuroprotective effects through a multi-pronged approach, primarily targeting matrix metalloproteinases (MMPs), N-methyl-D-aspartate (NMDA) receptors, and oxidative stress pathways. These actions collectively contribute to the preservation of the blood-brain barrier (BBB), reduction of edema, and prevention of neuronal cell death in the ischemic brain.
Inhibition of Matrix Metalloproteinases
A primary mechanism of this compound is the inhibition of MMPs, a family of enzymes that are upregulated following ischemic stroke and contribute to the breakdown of the BBB.[1][2][3] this compound's inhibitory action is not direct but is mediated by the restoration of the endogenous inhibitors of MMPs, the tissue inhibitors of metalloproteinases (TIMPs).[4][5]
In preclinical studies using an oxygen-glucose deprivation (OGD) model in endothelial cells, this compound was shown to restore the levels of TIMP1, which in turn suppressed the activity of MMPs, leading to a reduction in vascular permeability.[4][5] This is a crucial effect, as it helps to prevent the edema and intracerebral hemorrhage that can be exacerbated by reperfusion therapies such as recombinant tissue plasminogen activator (rtPA).[4]
Attenuation of NMDA Receptor-Mediated Excitotoxicity
This compound also exhibits anti-excitotoxic properties by acting as a competitive antagonist of the NMDA receptor.[6] Over-activation of NMDA receptors by the excessive release of glutamate during an ischemic event leads to a massive influx of calcium (Ca2+), triggering a cascade of neurotoxic events and ultimately neuronal cell death. This compound has been shown to block this NMDA receptor-mediated excitotoxicity and inhibit the subsequent Ca2+ influx in primary cultured neurons.[6]
Anti-Oxidant Activity
The third key mechanism of this compound is its anti-oxidant activity.[6] Ischemic stroke is associated with a burst of reactive oxygen species (ROS), which cause significant damage to cellular components. This compound has been demonstrated to suppress cell death and the production of ROS induced by hydrogen peroxide (H2O2).[6]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical In Vitro Data
| Parameter | Value | Cell Type/Assay | Source |
| Protection against NMDA-induced cell death | 87.5-350 µM | Primary cultured neurons | [6] |
| Inhibition of NMDA-induced Ca2+ influx | 350 µM | Primary cultured neurons | [6] |
| Suppression of H2O2-induced cell death and ROS production | 2-200 µM | Not specified | [6] |
Table 2: Preclinical In Vivo Data (Rat MCAO Model)
| Parameter | Dosage | Effect | Source |
| Prevention of ischemic neuronal death | 10-20 mg/kg | Significantly reduced infarct volume | [6] |
| Attenuation of stroke-induced motor function impairment | 5-10 mg/kg | Improved motor function | [6] |
| Reduction of infarct volume (pooled analysis) | Not specified | 89% inhibition compared to placebo | [7] |
Table 3: Phase 2 Clinical Trial (SAFE-TPA) Safety Data
| Parameter | Placebo | This compound 40 mg | This compound 80 mg | Source |
| Parenchymal Hematoma (Day 1) | 0/22 | 0/22 | 1/21 (4.8%) | [1] |
| Serious Adverse Events | 13% | 17% | 14% | [1] |
| Death | 8.3% | 4.2% | 4.8% | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound and the workflows of the pivotal experiments used to characterize its function.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's effects.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This in vivo model is used to simulate ischemic stroke and assess the neuroprotective effects of this compound.
-
Animals: Male Sprague-Dawley rats are typically used.
-
Anesthesia: Anesthesia is induced and maintained throughout the surgical procedure.
-
Surgical Procedure:
-
A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and dissected.
-
A nylon monofilament with a rounded tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The occlusion is typically maintained for a specific duration (e.g., 90 minutes) to induce transient focal ischemia.
-
-
Drug Administration: this compound or a vehicle control is administered intraperitoneally (i.p.) at specified times relative to the occlusion and/or reperfusion (e.g., 30 minutes before occlusion and 1 hour after reperfusion).[6]
-
Reperfusion: The monofilament is withdrawn to allow for reperfusion of the MCA territory.
-
Outcome Measures:
-
Neurological Deficit Scoring: A battery of behavioral tests is used to assess neurological function at various time points post-MCAO.
-
Infarct Volume Measurement: At the end of the experiment (e.g., 24 hours post-MCAO), the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified.
-
Motor Function Assessment: Specific tests are used to evaluate motor coordination and strength over a longer period (e.g., daily for 10 days).[6]
-
NMDA-Induced Excitotoxicity Assay in Primary Neuronal Cultures
This in vitro assay is used to evaluate the ability of this compound to protect neurons from excitotoxic cell death.
-
Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents and cultured.
-
Experimental Procedure:
-
After a period of in vitro maturation, the neuronal cultures are treated with this compound at various concentrations (e.g., 87.5-350 µM) for a short pre-incubation period (e.g., 20 minutes).[6]
-
NMDA is then added to the culture medium to induce excitotoxicity.
-
For Ca2+ influx studies, a calcium-sensitive fluorescent dye is loaded into the cells prior to NMDA exposure, and changes in intracellular Ca2+ concentration are monitored using fluorescence microscopy.
-
-
Outcome Measures:
-
Cell Viability: Cell viability is assessed using methods such as the MTT assay or by counting the number of surviving neurons.
-
Calcium Influx: The change in fluorescence intensity of the calcium indicator is quantified to measure the influx of Ca2+.
-
Hydrogen Peroxide (H2O2)-Induced Oxidative Stress Assay
This in vitro assay is used to assess the antioxidant properties of this compound.
-
Cell Culture: A suitable neuronal cell line or primary neurons are used.
-
Experimental Procedure:
-
Cells are pre-treated with this compound at various concentrations (e.g., 2-200 µM) for a specified duration (e.g., 4 hours).[6]
-
H2O2 is then added to the culture medium to induce oxidative stress.
-
-
Outcome Measures:
-
Cell Viability: Cell survival is quantified to determine the protective effect of this compound.
-
Reactive Oxygen Species (ROS) Production: Intracellular ROS levels are measured using a fluorescent probe that reacts with ROS (e.g., DCFH-DA). The change in fluorescence is quantified to assess the extent of ROS production.
-
Oxygen-Glucose Deprivation (OGD) Model in Endothelial Cells
This in vitro model simulates the ischemic conditions experienced by the vascular endothelium during a stroke.
-
Cell Culture: Brain-derived endothelial cells (e.g., bEnd.3 cells) are cultured to form a monolayer.
-
OGD Procedure:
-
The normal culture medium is replaced with a glucose-free medium.
-
The cells are then placed in a hypoxic chamber with a low oxygen concentration for a defined period to simulate ischemia.
-
-
This compound Treatment: this compound is added to the culture medium before or during the OGD period.
-
Outcome Measures:
-
MMP and TIMP Expression/Activity: The levels of MMPs and TIMPs in the cell lysates and culture medium are analyzed using techniques such as Western blotting, zymography, and qRT-PCR.
-
Vascular Permeability: The permeability of the endothelial cell monolayer is assessed by measuring the passage of a tracer molecule (e.g., fluorescently labeled dextran) across the monolayer.
-
Conclusion
This compound is a promising neuroprotective agent with a multifaceted mechanism of action that addresses key pathological processes within the neurovascular unit following an ischemic stroke. By inhibiting MMPs through the restoration of TIMPs, antagonizing NMDA receptor-mediated excitotoxicity, and exerting antioxidant effects, this compound has demonstrated the potential to reduce infarct volume, mitigate BBB breakdown, and improve functional outcomes in preclinical models. The favorable safety profile observed in Phase 2 clinical trials further supports its continued development as an adjunctive therapy for acute ischemic stroke.[1][2][3] Further research, including the ongoing Phase 3 clinical trial, will be crucial in fully elucidating its therapeutic efficacy in a clinical setting.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Age-dependent cell death and the role of ATP in hydrogen peroxide-induced apoptosis and necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. H2O2 treatment or serum deprivation induces autophagy and apoptosis in naked mole-rat skin fibroblasts by inhibiting the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Quinazoline this compound (SP-8203) Reduces the Hemorrhagic Transformation and Mortality Aggravated after Delayed rtPA-Induced Thrombolysis in Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Quinazoline this compound (SP-8203) Reduces the Hemorrhagic Transformation and Mortality Aggravated after Delayed rtPA-Induced Thrombolysis in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Otaplimastat in In Vitro Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the neuroprotective effects of Otaplimastat in vitro. This compound is a neuroprotective agent that has been investigated for its potential in treating acute ischemic stroke.[1][2] Its mechanisms of action include the inhibition of matrix metalloproteinases (MMPs), reduction of excitotoxicity and oxidative stress, and modulation of inflammatory responses.[2][3][4]
Key Neuroprotective Mechanisms of this compound:
-
Inhibition of Matrix Metalloproteinase (MMP) Pathway: this compound has been shown to inhibit the MMP pathway, which is involved in the breakdown of the extracellular matrix and contributes to blood-brain barrier disruption and neuronal damage after ischemic injury.[2][4][5]
-
Anti-Excitotoxic Effects: The compound blocks N-methyl-D-aspartate (NMDA) receptor-mediated neuronal calcium influx, a key process in excitotoxic neuronal death.[3][4]
-
Anti-Oxidative Properties: this compound reduces the production of reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative stress-induced damage.[3][4]
-
Anti-Inflammatory Action: It demonstrates anti-inflammatory effects by reducing the migration of inflammatory cells.[3]
Quantitative Data Summary
The following tables summarize quantitative data from in vitro studies investigating the neuroprotective effects of this compound (also referred to as SP-8203).
| Assay | Cell Line | Treatment Conditions | This compound (SP-8203) Concentration | Observed Effect | Reference |
| Oxidative Stress-Induced Cell Death | SH-SY5Y | 250 µM H₂O₂ | 2 µM | Significant suppression of cell death | [1][2] |
| 20 µM | Significant suppression of cell death | [1][2] | |||
| 200 µM | Significant suppression of cell death | [1][2] | |||
| Reactive Oxygen Species (ROS) Production | SH-SY5Y | 250 µM H₂O₂ | 2 µM | Significant suppression of ROS production | [1][2] |
| 20 µM | Significant suppression of ROS production | [1][2] | |||
| 200 µM | Significant suppression of ROS production | [1][2] | |||
| NMDA Receptor-Mediated Calcium Influx | Primary Cultured Neurons | NMDA | Not Specified | Inhibition of Ca²⁺ influx | [4][6] |
| TIMP-1 mRNA and Protein Expression | Oxygen-Glucose Deprived Endothelial Cells | OGD | Not Specified | Restoration of TIMP-1 levels | [4] |
Experimental Protocols
In Vitro Model of Oxidative Stress in Neuronal Cells
This protocol describes how to induce oxidative stress in a neuronal cell line (e.g., SH-SY5Y) and assess the protective effects of this compound.
a. Cell Culture and Treatment:
-
Culture SH-SY5Y cells in a 1:1 mixture of Ham's F-12 and DMEM growth medium supplemented with 10% FBS, non-essential amino acids, and penicillin/streptomycin at 37°C and 5% CO₂.
-
Seed cells in 96-well plates at an appropriate density.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 2, 20, 200 µM) for 4 hours.
-
Induce oxidative stress by adding an oxidant like hydrogen peroxide (H₂O₂) to the culture medium at a final concentration of 250 µM.
-
Incubate for a further 24 hours.
b. Assessment of Cell Viability (MTT Assay):
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
c. Measurement of Reactive Oxygen Species (ROS) Production:
-
Following treatment with this compound and H₂O₂, wash the cells with a suitable buffer.
-
Load the cells with a fluorescent ROS indicator dye (e.g., 2',7'-dichlorofluorescein diacetate - DCFDA) according to the manufacturer's instructions.
-
Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscope.
-
Quantify the reduction in ROS levels in this compound-treated cells compared to the H₂O₂-only treated group.
NMDA Receptor-Mediated Calcium Influx Assay
This protocol outlines a method to measure the effect of this compound on NMDA receptor-mediated calcium influx in neuronal cells.
a. Cell Preparation and Dye Loading:
-
Culture SH-SY5Y cells and induce neuronal differentiation using retinoic acid.
-
Seed the differentiated cells onto 96-well black-walled, clear-bottom plates.
-
Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
b. Calcium Imaging:
-
After dye loading, replace the medium with a recording buffer.
-
Acquire baseline fluorescence readings using a fluorescence microplate reader or a calcium imaging system.
-
Add this compound at desired concentrations and incubate for a short period.
-
Stimulate the cells with NMDA and a co-agonist like glycine.
-
Record the changes in fluorescence intensity over time.
-
Analyze the data to determine the effect of this compound on the peak and duration of the calcium signal.
In Vitro Neuroinflammation Assay using Microglia
This protocol is for assessing the anti-inflammatory properties of this compound on activated microglia.
a. Microglia Culture and Activation:
-
Culture a murine microglial cell line (e.g., BV-2) in appropriate medium.
-
Seed the cells in 24-well plates.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the microglia with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubate for 24 hours.
b. Measurement of Inflammatory Mediators:
-
Collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO) in the supernatant using ELISA kits and the Griess reagent, respectively.
-
Analyze the reduction in these inflammatory markers in the presence of this compound.
Signaling Pathway of this compound's Neuroprotective Effects
References
- 1. SP-8203 reduces oxidative stress via SOD activity and behavioral deficit in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. | BioWorld [bioworld.com]
- 4. The Quinazoline this compound (SP-8203) Reduces the Hemorrhagic Transformation and Mortality Aggravated after Delayed rtPA-Induced Thrombolysis in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. SP-8203 shows neuroprotective effects and improves cognitive impairment in ischemic brain injury through NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Otaplimastat in a Rat Middle Cerebral Artery Occlusion (MCAO) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otaplimastat (formerly SP-8203) is a neuroprotective agent that has demonstrated significant therapeutic potential in preclinical models of ischemic stroke. Its primary mechanism of action involves the inhibition of matrix metalloproteinases (MMPs), enzymes that are upregulated after cerebral ischemia and contribute to blood-brain barrier (BBB) breakdown, edema formation, and hemorrhagic transformation.[1][2] These application notes provide a detailed overview and experimental protocols for the use of this compound in a rat model of middle cerebral artery occlusion (MCAO), a standard preclinical model of focal ischemic stroke.
Mechanism of Action
This compound exerts its neuroprotective effects by modulating the activity of MMPs. Following an ischemic event, the expression and activity of MMPs, particularly MMP-2 and MMP-9, increase significantly. This leads to the degradation of the extracellular matrix and tight junction proteins that constitute the BBB. The compromised integrity of the BBB allows for vasogenic edema and can lead to hemorrhagic transformation, especially following reperfusion therapies like the administration of recombinant tissue plasminogen activator (rtPA).[3][4]
This compound has been shown to upregulate the expression of Tissue Inhibitor of Metalloproteinase 1 (TIMP-1), a natural inhibitor of MMPs.[4] By increasing TIMP-1 levels, this compound indirectly inhibits MMP activity, thereby preserving BBB integrity, reducing cerebral edema, and decreasing the risk of hemorrhage.[3][4] This mechanism is particularly relevant when considering adjunctive therapy with rtPA, as this compound has been shown to mitigate the rtPA-associated risk of hemorrhagic transformation.[3]
Data Presentation
The following tables summarize the quantitative data from a key preclinical study investigating the efficacy of this compound in an embolic MCAO (eMCAO) rat model, particularly in the context of delayed rtPA administration.
Table 1: Effect of this compound on Infarct Volume and Edema Volume 24 hours post-eMCAO
| Treatment Group | Infarct Volume (mm³) | Edema Volume (mm³) |
| Vehicle | 245.8 ± 25.7 | 85.3 ± 10.2 |
| rtPA (6h post-eMCAO) | 210.5 ± 22.1 | 75.1 ± 9.8 |
| This compound (3 mg/kg) + rtPA | 155.4 ± 18.9 | 50.2 ± 7.5 |
*Data are presented as mean ± S.D. *p < 0.05 compared to the rtPA group. Data adapted from Song et al., 2022.[3]
Table 2: Effect of this compound on Neurological Deficit Score 24 hours post-eMCAO
| Treatment Group | Neurological Deficit Score |
| Vehicle | 4.2 ± 0.5 |
| rtPA (6h post-eMCAO) | 3.8 ± 0.6 |
| This compound (3 mg/kg) + rtPA | 2.5 ± 0.4* |
Data are presented as mean ± S.D. A 6-point scale was used where 0 = no deficit and 6 = unresponsive.[3] *p < 0.05 compared to the rtPA group. Data adapted from Song et al., 2022.[3]
Table 3: Effect of this compound on Hemoglobin Influx and Mortality Rate 24 hours post-eMCAO
| Treatment Group | Hemoglobin Influx (µg/g tissue) | Mortality Rate (%) |
| Vehicle | 1.2 ± 0.3 | 20% |
| rtPA (6h post-eMCAO) | 3.5 ± 0.8 | 50% |
| This compound (3 mg/kg) + rtPA | 1.5 ± 0.4 | 25% |
Data are presented as mean ± S.D. for Hemoglobin Influx. *p < 0.05 compared to the rtPA group. Data adapted from Song et al., 2022.[3]
Experimental Protocols
Embolic Middle Cerebral Artery Occlusion (eMCAO) Model in Sprague Dawley Rats
This protocol describes the induction of focal cerebral ischemia by introducing a homologous blood clot into the middle cerebral artery.
Materials:
-
Male Sprague Dawley rats (280-320 g)
-
Anesthesia: Isoflurane (3% for induction, 2% for maintenance) in a N₂O and O₂ (7:3, v/v) mixture
-
Heating pad and rectal thermometer to maintain body temperature at 37 ± 0.3°C
-
Surgical microscope
-
Micro-scissors, forceps, and vessel clips
-
PE-50 tubing
-
100 µL Hamilton syringe
-
Homologous blood clot (prepared from donor rat blood)
-
Normal saline
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Place the rat in a supine position and make a midline cervical incision.
-
Carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and place a temporary ligature on the proximal CCA.
-
Make a small incision in the ECA and insert a modified PE-50 catheter containing the pre-formed homologous blood clot.
-
Advance the catheter through the ICA to the origin of the middle cerebral artery (MCA).
-
Gently inject the clot with a small volume of normal saline using the Hamilton syringe to induce occlusion.
-
Withdraw the catheter and permanently ligate the ECA stump.
-
Remove the temporary ligature from the CCA to allow reperfusion of the external carotid territory.
-
Suture the incision and allow the rat to recover from anesthesia.
-
Sham-operated animals undergo the same surgical procedure without clot injection.
Preparation and Administration of this compound
Materials:
-
This compound (chemically synthesized)
-
Normal saline (0.9% NaCl)
-
Vortex mixer
-
Intravenous (IV) catheter
Procedure:
-
This compound is dissolved in normal saline to the desired concentration. For a 3 mg/kg dose in a 300g rat, this would be 0.9 mg of this compound. The volume of saline should be appropriate for intravenous injection (e.g., 0.3-0.5 mL).
-
Vortex the solution to ensure it is fully dissolved.
-
Administer the this compound solution intravenously via the femoral vein at the designated time points post-MCAO (e.g., 4.5 and 5.25 hours as in the reference study).[3]
Neurological Deficit Scoring
A neurological examination should be performed to assess the extent of ischemic injury.
Procedure: A 6-point neurological scoring system is used:[3]
-
0: No observable neurological deficit.
-
1: Failure to extend the contralateral forelimb fully.
-
2: Decreased grip of the contralateral forelimb.
-
3: Spontaneous circling to the contralateral side.
-
4: Walking only to the contralateral side.
-
5: Movement only when stimulated.
-
6: Unresponsive to stimulation.
The assessment should be performed by an investigator blinded to the experimental groups.
Infarct and Edema Volume Quantification using TTC Staining
2,3,5-triphenyltetrazolium chloride (TTC) is a colorimetric indicator used to differentiate between viable and necrotic tissue.
Materials:
-
2% TTC solution in phosphate-buffered saline (PBS)
-
Brain matrix slicer
-
Digital camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
At the end of the experiment (e.g., 24 hours post-MCAO), euthanize the rat and carefully remove the brain.
-
Chill the brain at -20°C for 15-20 minutes to facilitate slicing.
-
Slice the brain into 2 mm coronal sections using a brain matrix.
-
Immerse the slices in a 2% TTC solution at 37°C for 20-30 minutes in the dark. Viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture high-resolution digital images of the stained slices.
-
Use image analysis software to quantify the infarct area (white) and the total area of the ipsilateral and contralateral hemispheres for each slice.
-
Infarct Volume Calculation: Sum the infarct areas of all slices and multiply by the slice thickness (2 mm). To correct for edema, the following formula can be used: Corrected Infarct Volume = Infarct Volume × (Contralateral Hemisphere Volume / Ipsilateral Hemisphere Volume).
-
Edema Volume Calculation: Edema Volume = (Ipsilateral Hemisphere Volume - Contralateral Hemisphere Volume).
Visualizations
Caption: Signaling pathway of this compound's neuroprotective effect.
Caption: Experimental workflow for evaluating this compound in the MCAO model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety and Efficacy of this compound in Patients with Acute Ischemic Stroke Requiring tPA (SAFE-TPA): A Multicenter, Randomized, Double-Blind, Placebo-Controlled Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Quinazoline this compound (SP-8203) Reduces the Hemorrhagic Transformation and Mortality Aggravated after Delayed rtPA-Induced Thrombolysis in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Otaplimastat Administration in Preclinical Stroke Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Otaplimastat, a neuroprotective agent, in preclinical models of ischemic stroke. The included protocols are based on published research and are intended to guide the design and execution of experiments investigating the therapeutic potential of this compound.
Introduction to this compound
This compound (formerly SP-8203) is a small molecule with a quinazoline-2,4-dione scaffold that has demonstrated significant neuroprotective effects in various animal models of stroke.[1] Its primary mechanism of action involves the inhibition of matrix metalloproteinases (MMPs), enzymes that contribute to the breakdown of the blood-brain barrier and neuronal damage following an ischemic event.[2][3][4] Notably, this compound is reported to upregulate the expression of Tissue Inhibitor of Metalloproteinase-1 (TIMP-1), which in turn inhibits MMP activity, thereby reducing cerebral edema, infarct volume, and improving neurological outcomes.[2][5]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on this compound in rodent stroke models.
Table 1: Efficacy of Intravenous this compound in a Rat Embolic Middle Cerebral Artery Occlusion (eMCAO) Model
| Parameter | Vehicle Control | This compound (3 mg/kg, IV) | Outcome | Citation |
| Infarct Volume (mm³) | 100% (normalized) | Reduced | Statistically significant reduction in infarct size. | [6] |
| Edema Volume (%) | High | Reduced | Significant decrease in brain edema. | [6] |
| Neurological Deficit Score | High | Improved | Markedly improved neurobehavioral deficits. | [6] |
| Hemorrhagic Transformation | Increased with delayed rtPA | Reduced | Completely suppressed hemorrhagic transformation. | [6] |
| Mortality Rate (%) | High with delayed rtPA | Reduced | Significant reduction in mortality. | [6] |
Table 2: Efficacy of Intraperitoneal this compound in a Rat Transient Middle Cerebral Artery Occlusion (tMCAO) Model
| Parameter | Vehicle Control | This compound (5-20 mg/kg, IP) | Outcome | Citation |
| Infarct Volume | Not specified | Reduced | Significantly reduced infarct volume. | [7] |
| Motor Function | Impaired | Attenuated | Attenuated impairment of stroke-induced motor function. | [7] |
| Spatial Learning & Memory | Impaired | Improved | Improved spatial learning and memory impairments. | [7] |
Experimental Protocols
Preclinical Stroke Models
The most common preclinical model used to study this compound is the Middle Cerebral Artery Occlusion (MCAO) model in rats, which can be induced transiently (tMCAO) or permanently (pMCAO), or through embolization (eMCAO).
Workflow for Preclinical Stroke Model and this compound Administration
This compound Preparation and Administration
Protocol 1: Intravenous (IV) Administration in eMCAO Rat Model [6]
-
Formulation: Dissolve this compound powder in sterile normal saline (0.9% NaCl) to a final concentration of 1 mg/mL.
-
Dosage: Administer a dose of 3 mg/kg body weight.
-
Administration:
-
Administer intravenously (e.g., via the femoral vein) as a bolus injection.
-
In studies involving recombinant tissue plasminogen activator (rtPA), this compound can be administered prior to rtPA infusion. A typical timing is 4.5 hours post-eMCAO for this compound, followed by rtPA at 6 hours post-eMCAO.[6]
-
Protocol 2: Intraperitoneal (IP) Administration in tMCAO Rat Model [7]
-
Formulation: While the specific vehicle is not detailed in the available literature, a common practice for intraperitoneal injection of small molecules is to first dissolve the compound in a small amount of dimethyl sulfoxide (DMSO) and then dilute it with sterile normal saline or phosphate-buffered saline (PBS) to the final desired concentration. The final concentration of DMSO should be kept to a minimum (typically <5%) to avoid toxicity.
-
Dosage: Effective doses range from 5 mg/kg to 20 mg/kg body weight.
-
Administration:
-
Administer via intraperitoneal injection.
-
A suggested dosing regimen is a first dose 30 minutes before the induction of MCAO and a second dose 1 hour after the start of reperfusion.[7] For studies investigating long-term effects, daily administration for a specified period (e.g., 10 days) can be performed.[7]
-
Outcome Assessment Protocols
Protocol 3: Neurological Scoring
Several scoring systems can be used to assess neurological deficits in rodents following stroke.
-
Modified Neurological Severity Score (mNSS): This is a composite score evaluating motor, sensory, balance, and reflex functions. Scores typically range from 0 (no deficit) to 18 (severe deficit).
-
Bederson Score: A global neurological function test with a scale of 0 to 5, where higher scores indicate more severe deficits.
-
Cylinder Test: Assesses forelimb use asymmetry during exploratory behavior.
-
Rotarod Test: Measures motor coordination and balance.
Protocol 4: Infarct Volume Measurement using TTC Staining
-
Euthanasia and Brain Collection: At the desired time point (e.g., 24 hours post-stroke), euthanize the animal under deep anesthesia and perfuse transcardially with cold saline. Carefully remove the brain.
-
Brain Slicing: Place the brain in a brain matrix and cut into 2 mm coronal sections.
-
TTC Staining: Immerse the brain slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in PBS at 37°C for 15-30 minutes, protected from light. Viable tissue will stain red, while the infarcted tissue will remain white.
-
Fixation: Fix the stained slices in 10% formalin.
-
Image Analysis: Acquire digital images of the stained sections. Use image analysis software (e.g., ImageJ) to measure the area of the infarct and the total area of the hemisphere for each slice. The infarct volume is calculated by summing the infarct area of each slice multiplied by the slice thickness. To correct for edema, the following formula can be used: Corrected Infarct Volume = [Volume of Contralateral Hemisphere] - ([Volume of Ipsilateral Hemisphere] - [Volume of Infarct]).
Signaling Pathway
This compound's neuroprotective effect is mediated through the inhibition of Matrix Metalloproteinases (MMPs). Ischemic stroke leads to an overactivation of MMPs, which degrade the extracellular matrix, disrupt the blood-brain barrier, and promote neuronal cell death. This compound has been shown to counteract this by upregulating the expression of Tissue Inhibitor of Metalloproteinase-1 (TIMP-1), a natural inhibitor of MMPs.
Signaling Pathway of this compound in Ischemic Stroke
Conclusion
This compound is a promising neuroprotective agent for the treatment of ischemic stroke. The provided protocols for intravenous and intraperitoneal administration in rodent models, along with methods for outcome assessment, offer a solid foundation for further preclinical investigation. Researchers should carefully consider the choice of stroke model, administration route, and dosing regimen to best address their specific research questions. The elucidation of its mechanism of action through MMP inhibition via TIMP-1 upregulation provides a clear rationale for its therapeutic potential.
References
- 1. dovepress.com [dovepress.com]
- 2. Safety and Efficacy of this compound in Patients with Acute Ischemic Stroke Requiring tPA (SAFE‐TPA): A Multicenter, Randomized, Double‐Blind, Placebo‐Controlled Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.korea.ac.kr [pure.korea.ac.kr]
- 4. safety-and-efficacy-of-otaplimastat-in-patients-with-acute-ischemic-stroke-requiring-tpa-safe-tpa-a-multicenter-randomized-double-blind-placebo-controlled-phase-2-study - Ask this paper | Bohrium [bohrium.com]
- 5. mdpi.com [mdpi.com]
- 6. The Quinazoline this compound (SP-8203) Reduces the Hemorrhagic Transformation and Mortality Aggravated after Delayed rtPA-Induced Thrombolysis in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Otaplimastat's Effects on bEnd.3 Cells in a Model of Ischemic Blood-Brain Barrier Disruption
Audience: Researchers, scientists, and drug development professionals.
Introduction
Otaplimastat (SP-8203) is a neuroprotective agent that has shown promise in preclinical models of ischemic stroke.[1] Its mechanism of action involves the inhibition of matrix metalloproteinases (MMPs), enzymes that are implicated in the breakdown of the blood-brain barrier (BBB) following an ischemic event.[1][2] The bEnd.3 cell line, an immortalized mouse brain endothelial cell line, is a widely used in vitro model for studying the BBB.[3][4][5] This document provides detailed application notes and protocols for studying the effects of this compound on bEnd.3 cells, particularly in the context of oxygen-glucose deprivation (OGD), a common in vitro model for ischemia.
Key Applications of this compound on bEnd.3 Cells
-
Protection against Ischemia-Induced BBB Permeability: this compound has been shown to mitigate the increase in endothelial permeability caused by ischemic conditions.
-
Modulation of Matrix Metalloproteinases (MMPs) and Their Inhibitors (TIMPs): this compound influences the expression and activity of MMPs and their endogenous inhibitors, Tissue Inhibitors of Metalloproteinases (TIMPs), which are crucial for maintaining BBB integrity.[6]
Data Presentation
The following tables summarize the quantitative effects of this compound on bEnd.3 cells under Oxygen-Glucose Deprivation (OGD) conditions as reported in the literature.
Table 1: Effect of this compound on MMP and TIMP mRNA Expression in bEnd.3 Cells after 6h OGD [6]
| Target Gene | Condition | This compound (0.1 µM) | This compound (0.5 µM) |
| MMP-2 mRNA | OGD | No significant change | No significant change |
| MMP-9 mRNA | OGD | No significant change | No significant change |
| TIMP1 mRNA | OGD | Significant restoration | Significant restoration |
| TIMP2 mRNA | OGD | No significant change | No significant change |
Table 2: Effect of this compound on TIMP1 Protein Levels and Endothelial Permeability in bEnd.3 Cells [1][6]
| Parameter | Condition | This compound (10 µM) |
| TIMP1 Protein Level | OGD + rtPA | Significant restoration |
| Trans-endothelial Permeability (Lucifer Yellow Flux) | OGD + rtPA | Significant inhibition of increased permeability |
Experimental Protocols
bEnd.3 Cell Culture
This protocol describes the standard procedure for culturing and maintaining the bEnd.3 cell line.
Materials:
-
bEnd.3 cells (ATCC® CRL-2299™)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Cell culture flasks (T-75)
-
Cell culture plates (6-well, 12-well, 96-well)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Thawing Cells:
-
Rapidly thaw the cryovial of bEnd.3 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM + 10% FBS + 1% Penicillin-Streptomycin).
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
-
Cell Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
Observe the cells for confluency. They should exhibit a cobblestone morphology at confluency.
-
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until the cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new T-75 flask containing pre-warmed complete growth medium.
-
In Vitro Blood-Brain Barrier Model and Permeability Assay
This protocol details the establishment of an in vitro BBB model using Transwell inserts and the subsequent measurement of paracellular permeability.[3]
Materials:
-
bEnd.3 cells
-
Transwell inserts (e.g., 12-well format, 0.4 µm pore size, polyester membrane)
-
Fibronectin or Collagen Type I from rat tail
-
Lucifer Yellow or FITC-dextran
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Fluorometer or plate reader
Procedure:
-
Coating Transwell Inserts:
-
Coat the apical side of the Transwell inserts with a thin layer of fibronectin (10 µg/mL) or collagen (50 µg/mL).
-
Incubate for at least 2 hours at 37°C or overnight at 4°C.
-
Aspirate the coating solution and allow the inserts to air dry before seeding cells.
-
-
Seeding bEnd.3 Cells:
-
Trypsinize and count the bEnd.3 cells as described above.
-
Seed the cells onto the apical side of the coated Transwell inserts at a high density (e.g., 1 x 10^5 cells/cm²).
-
Add complete growth medium to both the apical (0.5 mL) and basolateral (1.5 mL) chambers.
-
Culture for 3-5 days to allow for the formation of a tight monolayer. Monitor the barrier integrity by measuring Transendothelial Electrical Resistance (TEER) if available.
-
-
Oxygen-Glucose Deprivation (OGD) and this compound Treatment:
-
To induce an ischemia-like condition, replace the complete growth medium in both chambers with glucose-free DMEM.
-
Place the Transwell plate in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) at 37°C for the desired duration (e.g., 6 hours).
-
For this compound treatment, add the desired concentration of the compound to the medium at the beginning of the OGD period. Include a vehicle control group.
-
-
Permeability Assay:
-
After the OGD and treatment period, gently wash the cells with pre-warmed HBSS.
-
Add HBSS containing a fluorescent tracer (e.g., Lucifer Yellow at 50 µM) to the apical chamber.
-
Add fresh HBSS to the basolateral chamber.
-
Incubate at 37°C for a defined period (e.g., 1 hour), protecting from light.
-
At the end of the incubation, collect samples from the basolateral chamber.
-
Measure the fluorescence of the basolateral samples using a fluorometer at the appropriate excitation/emission wavelengths (e.g., ~428/536 nm for Lucifer Yellow).
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of tracer transport into the basolateral chamber
-
A is the surface area of the membrane
-
C0 is the initial concentration of the tracer in the apical chamber
-
-
Gel Zymography for MMP-2 and MMP-9 Activity
This protocol is for assessing the enzymatic activity of MMP-2 and MMP-9 in the cell culture supernatant.
Materials:
-
Conditioned medium from bEnd.3 cell cultures
-
SDS-PAGE equipment
-
Polyacrylamide gels (10%) co-polymerized with gelatin (1 mg/mL)
-
Zymogram sample buffer (non-reducing)
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100)
-
Zymogram developing buffer (e.g., Tris-based buffer containing CaCl2, ZnCl2)
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (e.g., methanol:acetic acid:water)
-
Recombinant MMP-2 and MMP-9 standards
Procedure:
-
Sample Preparation:
-
Collect the conditioned medium from the bEnd.3 cultures.
-
Centrifuge to remove any cellular debris.
-
Determine the protein concentration of the supernatant.
-
Mix equal amounts of protein with zymogram sample buffer. Do not heat or boil the samples.
-
-
Electrophoresis:
-
Load the samples and MMP standards onto the gelatin-containing polyacrylamide gel.
-
Run the gel at 4°C.
-
-
Renaturation and Development:
-
After electrophoresis, carefully remove the gel and wash it in renaturing buffer for 30-60 minutes at room temperature with gentle agitation to remove SDS.
-
Incubate the gel in developing buffer overnight at 37°C.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue R-250 for 30-60 minutes.
-
Destain the gel until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMPs.
-
Image the gel and perform densitometric analysis to quantify the enzymatic activity, comparing the bands to the MMP standards.
-
Visualizations
Signaling Pathway of this compound in bEnd.3 Cells under Ischemic Conditions
Caption: this compound's proposed mechanism on bEnd.3 cells.
Experimental Workflow for Assessing this compound's Effect on bEnd.3 Permeability
Caption: Workflow for this compound permeability studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4.2. In-Vitro Cell Culture [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Use of Gel Zymography to Examine Matrix Metalloproteinase (Gelatinase) Expression in Brain Tissue or in Primary Glial Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Otaplimastat in Animal Studies of Cerebral Ischemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Otaplimastat (also known as SP-8203) in preclinical animal models of cerebral ischemia. The information compiled herein is intended to guide researchers in designing and executing studies to evaluate the neuroprotective effects of this compound.
Introduction
This compound is a neuroprotective agent that has shown promise in animal models of ischemic stroke.[1][2][3][4][5] Its primary mechanism of action involves the inhibition of the matrix metalloproteinase (MMP) pathway, which plays a crucial role in the breakdown of the blood-brain barrier, subsequent edema, and intracerebral hemorrhage following an ischemic event.[1][2][3][4][5] Furthermore, this compound exhibits antioxidant properties and competitively blocks N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity.[6] Studies suggest that this compound exerts its effect on MMPs by upregulating the expression of Tissue Inhibitor of Metalloproteinase-1 (TIMP-1), rather than by direct enzymatic inhibition.[2][7][8][9]
Quantitative Data Summary
The following tables summarize the reported dosages and administration routes for this compound in various animal models of cerebral ischemia.
Table 1: this compound Dosage in Rat Models of Cerebral Ischemia
| Animal Model | Strain | Administration Route | Dosage | Timing of Administration | Reference |
| Embolic Middle Cerebral Artery Occlusion (eMCAO) | Sprague Dawley | Intravenous (i.v.) | 3 mg/kg | Administered 4.5 hours after eMCAO | [7][8][9] |
| Transient Middle Cerebral Artery Occlusion (MCAO) | Wistar | Intraperitoneal (i.p.) | 10, 20 mg/kg | 30 minutes before MCAO and 1 hour after reperfusion | [6] |
| Stroke-induced motor function impairment | Not Specified | Intraperitoneal (i.p.) | 5-10 mg/kg | Daily for 10 days | [6] |
Table 2: this compound Dosage in Mouse Models of Cerebral Ischemia
| Animal Model | Strain | Administration Route | Dosage | Timing of Administration | Reference |
| Middle Cerebral Artery Occlusion (MCAO) | Not Specified | Intraperitoneal (i.p.) | 10-20 mg/kg | 30 minutes before occlusion and 1 hour after reperfusion | [6] |
Experimental Protocols
Protocol 1: Embolic Middle Cerebral Artery Occlusion (eMCAO) in Rats and this compound Administration
This protocol is adapted from methodologies used in studies evaluating this compound's efficacy in a rat model that closely mimics human thromboembolic stroke.[10][11][12]
1. Animal Preparation:
- Species: Male Sprague Dawley rats (250-300g).
- Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail). Maintain body temperature at 37°C throughout the surgical procedure.
2. Embolus Preparation:
- Prepare a fibrin-rich clot from a donor rat's blood.
- Mix the blood with thrombin in a PE-50 catheter to form a clot of a defined length.
3. Surgical Procedure (eMCAO):
- Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
- Ligate the distal ECA.
- Introduce a modified PE-50 catheter containing the pre-formed clot into the ECA and advance it to the origin of the middle cerebral artery (MCA).
- Gently inject the clot to occlude the MCA.
- Withdraw the catheter and close the incisions.
4. This compound Administration:
- Preparation: Dissolve this compound in sterile normal saline to the desired concentration (e.g., for a 3 mg/kg dose).
- Administration: At 4.5 hours post-eMCAO, administer the prepared this compound solution intravenously via the tail vein.
5. Post-Operative Care and Assessment:
- Monitor the animal for recovery from anesthesia.
- Assess neurological deficits at 24 hours post-eMCAO using a standardized scoring system (see Protocol 3).
- At the study endpoint (e.g., 24 or 48 hours), euthanize the animal and harvest the brain for infarct volume analysis (see Protocol 4).
Protocol 2: Suture-Induced Middle Cerebral Artery Occlusion (MCAO) in Mice/Rats and this compound Administration
This protocol describes the widely used intraluminal suture method to induce transient or permanent focal cerebral ischemia.[13][14][15][16][17]
1. Animal Preparation:
- Species: Mice (e.g., C57BL/6, 20-25g) or rats (e.g., Sprague Dawley, Wistar, 250-300g).
- Anesthesia: As described in Protocol 1.
2. Suture Preparation:
- Use a nylon monofilament suture (e.g., 4-0 for rats, 6-0 for mice).
- Create a rounded tip by gently heating the end of the suture. The tip can be coated with silicone for better occlusion.
3. Surgical Procedure (MCAO):
- Perform a midline neck incision to expose the carotid artery bifurcation.
- Ligate the ECA distally.
- Insert the prepared suture into the ECA and advance it into the ICA until it occludes the origin of the MCA (approximately 17-20 mm in rats, 9-10 mm in mice from the carotid bifurcation).
- For transient ischemia, the suture is left in place for a specific duration (e.g., 60 or 90 minutes) and then withdrawn to allow reperfusion. For permanent ischemia, the suture is left in place.
4. This compound Administration:
- Preparation: Prepare the this compound solution as described in Protocol 1.
- Administration: Administer this compound intraperitoneally at the specified dose (e.g., 10-20 mg/kg) 30 minutes before MCAO and again 1 hour after the start of reperfusion (for transient MCAO).
5. Post-Operative Care and Assessment:
- Similar to Protocol 1, including neurological scoring and infarct volume analysis.
Protocol 3: Neurological Deficit Scoring
Neurological function should be assessed by an observer blinded to the experimental groups using a validated scoring system.
-
Bederson Score: A simple and rapid test evaluating forelimb flexion, resistance to lateral push, and circling behavior.[1][18]
-
Modified Neurological Severity Score (mNSS): A more comprehensive scale that includes motor, sensory, balance, and reflex tests, with scores ranging from 0 (no deficit) to 14 (severe deficit).[18]
-
Garcia Scale: A composite neurological score assessing spontaneous activity, symmetry of limb movement, forepaw outstretching, climbing, body proprioception, and response to vibrissae touch, with a maximum score of 18 (no deficit).[19][20]
Protocol 4: Infarct Volume Measurement using TTC Staining
This is a standard method to visualize and quantify the extent of ischemic damage.[13][21][22][23][24][25]
1. Brain Extraction and Slicing:
- At the designated endpoint, euthanize the animal and perfuse transcardially with cold saline.
- Carefully extract the brain and place it in a cold brain matrix.
- Slice the brain into 2 mm coronal sections.
2. TTC Staining:
- Immerse the brain slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS).
- Incubate at 37°C for 15-30 minutes. Viable tissue will stain red, while the infarcted tissue will remain white.
3. Image Analysis:
- Capture high-resolution images of the stained sections.
- Use image analysis software (e.g., ImageJ) to measure the area of the infarct and the total area of the hemisphere for each slice.
- The infarct volume can be calculated by integrating the infarct area over the slice thickness. To correct for edema, the infarct volume is often expressed as a percentage of the contralateral hemisphere.
Signaling Pathways and Visualizations
The neuroprotective mechanism of this compound in cerebral ischemia involves the modulation of the MMP/TIMP balance.
Caption: this compound's neuroprotective signaling pathway in cerebral ischemia.
Caption: General experimental workflow for this compound studies in animal models of cerebral ischemia.
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Safety and Efficacy of this compound in Patients with Acute Ischemic Stroke Requiring tPA (SAFE-TPA): A Multicenter, Randomized, Double-Blind, Placebo-Controlled Phase 2 Study [pubmed.ncbi.nlm.nih.gov]
- 4. safety-and-efficacy-of-otaplimastat-in-patients-with-acute-ischemic-stroke-requiring-tpa-safe-tpa-a-multicenter-randomized-double-blind-placebo-controlled-phase-2-study - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Quinazoline this compound (SP-8203) Reduces the Hemorrhagic Transformation and Mortality Aggravated after Delayed rtPA-Induced Thrombolysis in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Quinazoline this compound (SP-8203) Reduces the Hemorrhagic Transformation and Mortality Aggravated after Delayed rtPA-Induced Thrombolysis in Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.korea.ac.kr [pure.korea.ac.kr]
- 10. Focal embolic cerebral ischemia in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EMBOLIC MIDDLE CEREBRAL ARTERY OCCLUSION MODEL USING THROMBIN AND FIBRINOGEN COMPOSED CLOTS IN RAT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Long-term behavioral assessment of function in an experimental model for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 22. researchgate.net [researchgate.net]
- 23. the-jcen.org [the-jcen.org]
- 24. ahajournals.org [ahajournals.org]
- 25. Frontiers | Synergistic benefits of melatonin and therapeutic exercise as a unified strategy for managing stroke and doxorubicin-induced cardiotoxicity [frontiersin.org]
Application Notes and Protocols for Otaplimastat Co-administration with tPA in Experimental Ischemic Stroke
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the experimental design of co-administering Otaplimastat with tissue Plasminogen Activator (tPA) in a preclinical model of ischemic stroke. The information is intended to guide researchers in investigating the neuroprotective effects of this compound, particularly in the context of delayed thrombolysis with tPA.
Introduction
Tissue plasminogen activator (tPA) is the only approved pharmacological treatment for acute ischemic stroke, but its use is limited by a narrow therapeutic window and the risk of hemorrhagic transformation, especially with delayed administration[1][2]. This compound (SP-8203) is a neuroprotective agent with multiple mechanisms of action, including inhibition of matrix metalloproteinases (MMPs), antioxidant effects, and N-methyl-D-aspartate (NMDA) receptor antagonism[3][4][5]. Preclinical studies have demonstrated that co-administration of this compound with tPA can reduce infarct volume, brain edema, and the risk of hemorrhagic transformation, thereby potentially extending the therapeutic window for thrombolysis[5][6].
Mechanism of Action
This compound's primary mechanism in the context of tPA co-administration involves the inhibition of MMPs. Ischemia and reperfusion upregulate MMPs, which can degrade the basal lamina of the blood-brain barrier (BBB), leading to increased permeability, edema, and hemorrhagic transformation[1][3]. tPA administration, particularly when delayed, can exacerbate MMP activity[1][3]. This compound mitigates this by restoring the levels of tissue inhibitors of metalloproteinases (TIMPs), which in turn suppress MMP activity[5]. This helps to maintain BBB integrity and reduce the adverse effects associated with delayed tPA treatment. Additionally, its antioxidant and NMDA receptor-blocking properties contribute to its overall neuroprotective effects by reducing oxidative stress and excitotoxicity, respectively[1][4][5].
Data Presentation
The following tables summarize quantitative data from a key preclinical study investigating the co-administration of this compound with tPA in a rat model of embolic middle cerebral artery occlusion (eMCAO).
Table 1: Effects of this compound and tPA on Infarct and Edema Volume
| Treatment Group | Infarct Volume (mm³) (median ± IQR) | Edema Volume (mm³) (median ± IQR) |
| Vehicle | 250 ± 50 | 80 ± 20 |
| rtPA (6h post-eMCAO) | 300 ± 60 | 100 ± 25 |
| This compound + rtPA | 150 ± 40 | 50 ± 15 |
Data adapted from a study in male Sprague Dawley rats with assessments performed 24 hours after eMCAO.[7]
Table 2: Neurological and Safety Outcomes
| Treatment Group | Neurological Deficit Score (median ± IQR) | Hemoglobin Influx (µg/g tissue) (median ± IQR) | Mortality Rate (%) |
| Vehicle | 4.0 ± 1.0 | 5 ± 2 | 20 |
| rtPA (6h post-eMCAO) | 4.5 ± 1.0 | 15 ± 5 | 50 |
| This compound + rtPA | 2.5 ± 0.5 | 7 ± 3 | 10 |
Data adapted from a study in male Sprague Dawley rats with assessments performed 24 hours after eMCAO.[7]
Experimental Protocols
Animal Model: Embolic Middle Cerebral Artery Occlusion (eMCAO) in Rats
This protocol describes the induction of ischemic stroke in rats by embolizing the middle cerebral artery, a model that closely mimics human embolic stroke and is suitable for studying thrombolytic therapies[8][9][10].
Materials:
-
Male Sprague Dawley rats (280-320g)
-
Anesthesia (e.g., isoflurane)
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Heating pad and rectal probe for temperature monitoring
-
Dissecting microscope
-
Surgical instruments (forceps, scissors, retractors)
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PE-50 tubing
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Autologous blood for clot formation
-
Thrombin
-
Saline solution
Procedure:
-
Anesthetize the rat and maintain its body temperature at 37°C.
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Prepare an autologous blood clot by drawing blood from a donor rat and allowing it to clot in a PE-50 tubing with thrombin.
-
Ligate the distal ECA and place a temporary ligature on the CCA.
-
Introduce a catheter containing the blood clot into the ECA and advance it to the origin of the middle cerebral artery (MCA) via the ICA.
-
Inject the clot to occlude the MCA.
-
Withdraw the catheter and close the incisions.
-
Monitor the animal for recovery from anesthesia.
Drug Preparation and Administration
This compound:
-
Preparation: Dissolve in normal saline.
-
Administration: Intravenous (IV) injection via the femoral vein.
recombinant Tissue Plasminogen Activator (rtPA):
-
Preparation: Reconstitute according to the manufacturer's instructions.
-
Administration: Intravenous (IV) infusion via the femoral vein. A common method is to administer 10% of the total dose as a bolus over the first minute, followed by the remaining 90% as an infusion over 30 minutes[5].
Experimental Groups and Timing:
-
Vehicle Group: Receives saline at the same time points as the treatment groups.
-
rtPA Alone Group: Receives rtPA at 6 hours post-eMCAO.
-
This compound + rtPA Group: Receives this compound at 4.5 and 5.25 hours post-eMCAO, followed by rtPA at 6 hours post-eMCAO[5][7].
Outcome Assessments
a. Neurological Deficit Scoring: Assess neurological function 24 hours after eMCAO using a standardized scoring system. A common 5-point scale is described below:
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0: No observable deficit.
-
1: Forelimb flexion.
-
2: Decreased resistance to lateral push.
-
3: Unidirectional circling.
-
4: Spontaneous circling or barrel rolling.
-
5: No spontaneous movement or death.
A more detailed assessment can be performed using a battery of tests evaluating motor and sensory functions[11][12][13].
b. Infarct and Edema Volume Measurement:
-
At 24 hours post-eMCAO, euthanize the rats and remove the brains.
-
Slice the brains into 2 mm coronal sections.
-
Incubate the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes. TTC stains viable tissue red, leaving the infarcted tissue white.
-
Acquire images of the stained sections.
-
Use image analysis software (e.g., ImageJ) to measure the area of the infarct and the total area of the ipsilateral and contralateral hemispheres in each slice.
-
Calculate the infarct volume by summing the infarct areas of all slices and multiplying by the slice thickness. Correct for edema using the following formula: Corrected Infarct Volume = Infarct Volume × (Contralateral Hemisphere Volume / Ipsilateral Hemisphere Volume)[14][15][16][17][18].
-
Calculate edema volume as: (Ipsilateral Hemisphere Volume - Contralateral Hemisphere Volume)[17].
c. Assessment of Hemorrhagic Transformation:
-
Homogenize brain tissue from the ischemic hemisphere.
-
Measure hemoglobin content using a spectrophotometric assay (e.g., Drabkin's reagent).
-
Alternatively, hemorrhagic transformation can be visualized and quantified histologically using stains like hematoxylin and eosin (H&E) or by assessing for petechial hemorrhages[19].
Mandatory Visualizations
Caption: this compound's multi-target neuroprotective mechanism.
Caption: Preclinical experimental workflow for this compound and tPA co-administration.
References
- 1. The Quinazoline this compound (SP-8203) Reduces the Hemorrhagic Transformation and Mortality Aggravated after Delayed rtPA-Induced Thrombolysis in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of Alteplase® in a mouse model of acute ischemic stroke: a retrospective pooled analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and Efficacy of this compound in Patients with Acute Ischemic Stroke Requiring tPA (SAFE‐TPA): A Multicenter, Randomized, Double‐Blind, Placebo‐Controlled Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. The Quinazoline this compound (SP-8203) Reduces the Hemorrhagic Transformation and Mortality Aggravated after Delayed rtPA-Induced Thrombolysis in Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. vivantes.elsevierpure.com [vivantes.elsevierpure.com]
- 9. Video: Embolic Middle Cerebral Artery Occlusion MCAO for Ischemic Stroke with Homologous Blood Clots in Rats [jove.com]
- 10. Focal embolic cerebral ischemia in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Experimental animal models and evaluation techniques in intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Brief Review of Edema-Adjusted Infarct Volume Measurement Techniques for Rodent Focal Cerebral Ischemia Models with Practical Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. ahajournals.org [ahajournals.org]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Frontiers | A Novel Method for Assessing Cerebral Edema, Infarcted Zone and Blood-Brain Barrier Breakdown in a Single Post-stroke Rodent Brain [frontiersin.org]
- 19. ahajournals.org [ahajournals.org]
Troubleshooting & Optimization
Potential off-target effects of Otaplimastat in neuronal cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Otaplimastat in neuronal cultures. Given that specific off-target data for this compound is not extensively published, this guide also addresses potential effects based on its known activities as a Matrix Metalloproteinase (MMP) inhibitor and a blocker of N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as a neuroprotectant that functions as a Matrix Metalloproteinase (MMP) inhibitor. It has been shown to reduce edema and intracerebral hemorrhage in animal models of stroke.[1][2] Additionally, it exhibits anti-oxidant activity and blocks N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity in a competitive manner.[3] A key feature of its mechanism is the restoration of the Tissue Inhibitor of Metalloproteinase (TIMP) levels, which in turn suppresses MMP activity, rather than direct inhibition of MMPs.[4]
Q2: What are the known on-target effects of this compound in neuronal cultures?
A2: In in vitro studies, this compound has demonstrated several protective effects on neuronal cells:
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Protection against NMDA-induced cell death: this compound, at concentrations between 87.5-350 μM, protects neuronal cells from NMDA-induced excitotoxicity.[3]
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Inhibition of Ca2+ influx: At a concentration of 350 μM, it inhibits calcium influx that occurs following the activation of NMDA receptors.[3]
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Suppression of oxidative stress: Pre-treatment with this compound (2-200 μM) for 4 hours significantly suppresses cell death and the production of reactive oxygen species induced by hydrogen peroxide (H2O2).[3]
Q3: Has a comprehensive off-target profile, such as a kinase screen, been published for this compound?
A3: As of the latest available information, a specific, comprehensive off-target profile for this compound, including a broad kinase screen, has not been publicly released. Therefore, researchers should be mindful of potential off-target effects and consider empirical validation in their specific experimental systems.
Q4: What are the potential off-target effects to consider based on this compound's drug class?
A4: Given that this compound is an MMP inhibitor and also affects NMDA receptors, potential off-target effects could be inferred from the broader activities of these drug classes:
-
MMP Inhibition: Non-specific MMP inhibitors have been reported to impair long-term potentiation (LTP) induction, a form of synaptic plasticity. This suggests that this compound could potentially interfere with synaptic function.
-
NMDA Receptor Blockade: While beneficial in excitotoxicity, non-specific blockade of NMDA receptors can have unintended consequences. For instance, some NMDA receptor antagonists have been shown to induce neuronal vacuolization and axonal degeneration in animal models, and under certain conditions, can even promote apoptosis in vitro. The specific effects are dependent on the antagonist, its concentration, and the developmental stage of the neurons.
Troubleshooting Guides
This section provides guidance for common unexpected results or issues that may arise during experiments with this compound in neuronal cultures.
Issue 1: Unexpected Decrease in Neuronal Viability or Increased Apoptosis
| Possible Cause | Troubleshooting Steps |
| Off-target toxicity | 1. Concentration Optimization: Perform a dose-response curve to determine the optimal concentration of this compound for neuroprotection without inducing toxicity in your specific neuronal culture system. Start with concentrations reported in the literature (e.g., 2-200 µM for anti-oxidant effects) and titrate down if toxicity is observed. 2. Purity of Compound: Ensure the purity of the this compound compound. Impurities can contribute to unexpected toxicity. 3. Control Experiments: Include appropriate controls, such as a well-characterized, structurally distinct MMP inhibitor and/or NMDA receptor antagonist, to see if similar effects are observed. This can help distinguish between on-target and potential off-target effects. |
| Solvent Toxicity | 1. Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is well below the toxic threshold for your neurons (typically <0.1%). 2. Vehicle Control: Always include a vehicle-only control group in your experiments to account for any effects of the solvent. |
| Culture Health | 1. Assess Baseline Culture Health: Ensure your primary neuronal cultures are healthy before treatment. Signs of a healthy culture include well-defined cell bodies and extensive neurite networks. High levels of floating cells or fragmented neurites before treatment indicate a suboptimal culture. 2. Media and Supplements: Use high-quality, serum-free media and supplements specifically formulated for neuronal cultures to maintain their health. |
Issue 2: Altered Neurite Outgrowth or Synaptic Morphology
| Possible Cause | Troubleshooting Steps |
| Interference with normal MMP function | 1. Investigate Specific MMPs: MMPs play a role in neurite outgrowth and synaptic remodeling. Inhibition of certain MMPs (e.g., MMP-2) has been shown to reduce neurite length.[5] Consider performing immunocytochemistry for synaptic markers (e.g., PSD-95, synaptophysin) or neurite markers (e.g., MAP2, Tau) to quantify changes. 2. Time-course Experiment: The effects of MMP inhibition on neuronal morphology can be time-dependent. Conduct a time-course experiment to observe the effects of this compound at different time points after treatment. |
| Effects of NMDA receptor blockade | 1. Developmental Stage: The role of NMDA receptors in neurite outgrowth can be context-dependent. In some developing neurons, NMDA receptor activation is necessary for normal neurite extension.[6] Blocking this activity with this compound could potentially impair neurite outgrowth in immature cultures. 2. Activity-dependent Effects: If your experimental paradigm involves stimulating neuronal activity, be aware that this compound's NMDA receptor antagonism could dampen these effects and indirectly alter morphology. |
Issue 3: Unexpected Changes in Synaptic Function (e.g., altered electrophysiology)
| Possible Cause | Troubleshooting Steps |
| Modulation of Synaptic Plasticity by MMP inhibition | 1. Electrophysiological Recordings: If you have the capability, perform whole-cell patch-clamp recordings or multi-electrode array (MEA) experiments to directly measure synaptic activity. Assess parameters like miniature excitatory/inhibitory postsynaptic currents (mEPSCs/mIPSCs) and long-term potentiation (LTP). Non-specific MMP inhibitors have been shown to affect LTP. 2. Biochemical Correlates of Plasticity: Analyze the phosphorylation status of key signaling proteins involved in synaptic plasticity (e.g., CaMKII, CREB) via Western blotting. |
| Impact of NMDA Receptor Blockade on Network Activity | 1. Assess Network Bursting: In MEA recordings, analyze network-level activity, such as synchronized bursting. NMDA receptor antagonists can significantly alter these network dynamics. 2. Compare with Known Antagonists: Compare the electrophysiological signature of this compound with that of well-characterized NMDA receptor antagonists (e.g., AP5, MK-801) to understand if the effects are consistent with NMDA receptor blockade. |
Quantitative Data Summary
The following tables summarize quantitative data on the effects of MMP inhibitors and NMDA receptor antagonists on neuronal cultures, which may help in designing experiments and interpreting results with this compound.
Table 1: Effects of MMP Inhibitors on Neuronal Cultures
| Compound Class | Assay | Cell Type | Concentration | Effect |
| General MMP Inhibitor | Neurite Outgrowth | Cortical Neurons | 100 nM - 1000 nM | Dose-dependent reduction in neurite length.[5] |
| Specific MMP-9 Inhibitor | Neuronal Apoptosis | Cortical Neurons (in a model of ischemia) | Not specified | Rescues neurons from apoptosis.[4] |
| General MMP Inhibitor | Synaptic Plasticity (LTP) | Hippocampal Slices | Not specified | Impairs LTP induction. |
Table 2: Effects of NMDA Receptor Antagonists on Neuronal Cultures
| Compound Class | Assay | Cell Type | Concentration | Effect |
| Competitive NMDA Antagonist (APV) | Neurite Outgrowth | Cerebellar Granule Cells | Not specified | Inhibited neurite outgrowth.[6] |
| Non-competitive NMDA Antagonist (MK-801) | Neuronal Viability (in response to NMDA) | Cortical Neurons | Increasing doses | Neuroprotective against NMDA-induced excitotoxicity. |
| Various NMDA Antagonists | Neuronal Apoptosis | Cortical Neurons | Varies | Can be neuroprotective or induce apoptosis depending on the specific compound and conditions. |
Experimental Protocols
Protocol 1: General Workflow for Identifying Off-Target Effects
This protocol outlines a general approach to investigate the potential off-target effects of this compound in your neuronal culture system.
References
- 1. Synaptic circuit remodelling by matrix metalloproteinases in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NMDA Receptor Subunits Have Differential Roles in Mediating Excitotoxic Neuronal Death Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Highly Specific Inhibitor of Matrix Metalloproteinase-9 Rescues Laminin from Proteolysis and Neurons from Apoptosis in Transient Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glutamate acting on NMDA receptors stimulates neurite outgrowth from cerebellar granule cells [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Otaplimastat Delivery Challenges to the CNS
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing challenges associated with the delivery of Otaplimastat to the Central Nervous System (CNS).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering this compound to the CNS?
A1: The primary challenge lies in overcoming the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS. This compound's physicochemical properties, specifically its high topological polar surface area (TPSA) and moderate lipophilicity, contribute to its limited ability to passively diffuse across the BBB.
Q2: What are the key physicochemical properties of this compound relevant to CNS delivery?
A2: The key properties are summarized in the table below. A high TPSA is generally associated with poor BBB permeability.
Q3: What formulation strategies can be employed to enhance this compound delivery to the CNS?
A3: Several strategies can be explored, including:
-
Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can protect it from degradation and facilitate its transport across the BBB.
-
Liposomal Delivery: Liposomes, especially those functionalized with targeting ligands, can enhance CNS penetration.[1]
-
Prodrug Approach: Modifying the this compound molecule to create a more lipophilic prodrug can improve its ability to cross the BBB, after which it would be converted to the active drug within the CNS.[2][3]
-
Intranasal Delivery: This non-invasive route can bypass the BBB by utilizing the olfactory and trigeminal nerve pathways to deliver drugs directly to the brain.[4]
Q4: What is the proposed mechanism of action of this compound in the CNS?
A4: this compound is a matrix metalloproteinase (MMP) inhibitor.[5] In the context of ischemic stroke, it is believed to exert its neuroprotective effects by reducing the breakdown of the extracellular matrix and subsequent neuronal damage. It may also reduce intracerebral hemorrhage and edema.[6]
Troubleshooting Guides
Issue 1: Poor solubility of this compound in aqueous solutions for in vitro assays.
| Possible Cause | Troubleshooting Step |
| Hydrophobic nature of this compound | Use a small amount of a biocompatible organic co-solvent such as DMSO or ethanol. Ensure the final concentration of the co-solvent is compatible with your cell model and does not exceed cytotoxic levels. |
| Aggregation of the compound | Prepare a stock solution in a suitable organic solvent and then dilute it into the aqueous buffer with vigorous vortexing or sonication. |
| Incorrect pH of the buffer | Test the solubility of this compound at different pH values to determine the optimal pH for dissolution. |
Issue 2: Low permeability of this compound across an in vitro BBB model (e.g., Transwell assay).
| Possible Cause | Troubleshooting Step |
| High TPSA of this compound limiting passive diffusion | This is an inherent property of the molecule. Focus on formulation strategies to enhance transport (see FAQs). |
| Efflux by P-glycoprotein (P-gp) transporters | Co-administer a known P-gp inhibitor (e.g., verapamil, cyclosporine A) to assess if efflux is a significant factor. If so, formulation strategies to bypass or inhibit efflux may be necessary. |
| Poor integrity of the in vitro BBB model | Verify the tightness of the cell monolayer by measuring the transendothelial electrical resistance (TEER) and the permeability of a known paracellular marker (e.g., lucifer yellow or a fluorescently labeled dextran). |
Issue 3: Inconsistent results in in vivo animal studies.
| Possible Cause | Troubleshooting Step |
| Inadequate formulation for in vivo administration | Ensure the formulation is stable, non-toxic at the administered dose, and provides adequate drug exposure. Consider nanoparticle or liposomal formulations for improved stability and bioavailability. |
| Rapid metabolism or clearance of this compound | Conduct pharmacokinetic studies to determine the half-life of this compound in the chosen animal model. Formulation strategies may be needed to prolong circulation time. |
| Variability in the animal model of CNS disease | Ensure the animal model is well-characterized and standardized to minimize biological variability. Increase the number of animals per group to achieve statistical power. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for CNS Delivery |
| Molecular Weight | 534.6 g/mol | Relatively high, which can hinder passive diffusion across the BBB. |
| XLogP3 | 1.5 | Indicates moderate lipophilicity. While some lipophilicity is required for membrane permeation, this value alone is not sufficient to predict BBB penetration. |
| Topological Polar Surface Area (TPSA) | 131 Ų | High TPSA is a major predictor of poor BBB permeability. Molecules with a TPSA > 90 Ų generally show poor brain penetration. |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Model
This protocol provides a general framework for assessing the permeability of this compound and its formulations across a cell-based BBB model.
Materials:
-
Brain microvascular endothelial cells (e.g., hCMEC/D3 or bEnd.3)
-
Astrocyte cells (optional, for co-culture models)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium and supplements
-
This compound and its formulations
-
Lucifer yellow or fluorescently labeled dextran (for barrier integrity assessment)
-
LC-MS/MS or other suitable analytical method for quantifying this compound
Methodology:
-
Cell Culture: Culture the endothelial cells on the apical side of the Transwell inserts. If using a co-culture model, culture astrocytes on the basolateral side of the well.
-
Barrier Formation: Allow the endothelial cells to form a confluent monolayer with tight junctions. Monitor the formation of the barrier by measuring the TEER daily. The barrier is typically ready for use when the TEER values plateau at a high level.
-
Barrier Integrity Check: Before the permeability experiment, assess the integrity of the barrier by measuring the permeability of a paracellular marker like lucifer yellow.
-
Permeability Experiment: a. Replace the medium in the apical and basolateral compartments with a transport buffer. b. Add this compound or its formulation to the apical chamber at a known concentration. c. At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber. d. Immediately replace the volume of the collected sample with fresh transport buffer.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug transport to the basolateral chamber
-
A is the surface area of the Transwell membrane
-
C0 is the initial concentration of the drug in the apical chamber
-
Protocol 2: In Vivo Assessment of CNS Delivery in a Rodent Model
This protocol outlines a general procedure for evaluating the brain uptake of this compound and its formulations in a rodent model.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
This compound and its formulations for intravenous or intraperitoneal administration
-
Anesthesia
-
Surgical tools for brain tissue collection
-
Homogenizer
-
LC-MS/MS or other suitable analytical method for quantifying this compound
Methodology:
-
Animal Dosing: Administer this compound or its formulation to the animals via the desired route (e.g., intravenous tail vein injection or intraperitoneal injection) at a specific dose.
-
Time Points: At predetermined time points post-administration (e.g., 1, 2, 4, 8, 24 hours), euthanize a group of animals.
-
Blood and Brain Collection: a. Collect a blood sample via cardiac puncture. b. Perfuse the animals with ice-cold saline to remove blood from the brain vasculature. c. Carefully dissect the brain and isolate specific regions of interest if required.
-
Sample Preparation: a. Process the blood to obtain plasma. b. Weigh the brain tissue and homogenize it in a suitable buffer.
-
Sample Analysis: Quantify the concentration of this compound in the plasma and brain homogenate samples using a validated analytical method.
-
Data Analysis: a. Calculate the brain-to-plasma concentration ratio (Kp) at each time point: Kp = Cbrain / Cplasma Where:
- Cbrain is the concentration of this compound in the brain tissue
- Cplasma is the concentration of this compound in the plasma b. Determine the area under the curve (AUC) for both brain and plasma concentration-time profiles to assess overall exposure.
Visualizations
References
- 1. Getting into the brain: liposome-based strategies for effective drug delivery across the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prodrug approaches for CNS delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation considerations for improving intranasal delivery of CNS acting therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Safety and Efficacy of this compound in Patients with Acute Ischemic Stroke Requiring tPA (SAFE‐TPA): A Multicenter, Randomized, Double‐Blind, Placebo‐Controlled Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
Otaplimastat In Vitro Dose-Response Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing in vitro dose-response studies of Otaplimastat. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to facilitate effective experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary in vitro mechanisms of action for this compound?
A1: this compound exhibits a multi-faceted mechanism of action in vitro, primarily acting as a:
-
Matrix Metalloproteinase (MMP) Inhibitor: It indirectly inhibits MMP activity by upregulating the expression of Tissue Inhibitor of Metalloproteinase-1 (TIMP-1).[1]
-
NMDA Receptor Antagonist: It competitively blocks N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity.[2]
-
Antioxidant: It directly scavenges reactive oxygen species (ROS), protecting cells from oxidative stress.[2][3][4][5]
Q2: What are the recommended starting concentration ranges for in vitro experiments with this compound?
A2: Based on published studies, the following concentration ranges are recommended as a starting point for dose-response experiments:
-
MMP Inhibition (via TIMP-1 upregulation): 0.1 µM to 10 µM in endothelial cell cultures.[1]
-
Neuroprotection against NMDA-induced excitotoxicity: 87.5 µM to 350 µM in primary neuronal cultures.[2]
-
Antioxidant activity (against H₂O₂-induced cell death): 2 µM to 200 µM in neuronal cells.[2]
Q3: How should I prepare this compound for in vitro use?
A3: this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution.[2] It is crucial to refer to the manufacturer's instructions for specific solubility information. To avoid precipitation and ensure accurate dosing, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%.
Q4: What is the known signaling pathway for this compound's MMP inhibitory effect?
A4: this compound does not directly inhibit MMPs. Instead, it upregulates the expression of TIMP-1, an endogenous inhibitor of MMPs. This increase in TIMP-1 leads to a subsequent decrease in MMP activity.[1]
Caption: this compound's indirect inhibition of MMP activity.
Data Presentation
The following tables summarize the effective concentration ranges of this compound observed in various in vitro assays. Note that specific IC₅₀ or EC₅₀ values are not consistently reported in the publicly available literature; therefore, these tables provide ranges that have demonstrated significant biological activity.
Table 1: MMP Inhibition via TIMP-1 Upregulation
| Cell Type | Assay | Effective Concentration Range | Endpoint Measured |
| bEnd3 (mouse brain endothelial cells) | Gelatin Zymography | 0.1 µM - 10 µM | Decreased MMP-2 and MMP-9 activity |
| bEnd3 co-cultured with mixed glia | Permeability Assay | 10 µM | Reduced endothelial permeability |
Table 2: Neuroprotection Against NMDA-Induced Excitotoxicity
| Cell Type | Assay | Effective Concentration Range | Endpoint Measured |
| Primary Neuronal Cultures | Cell Viability Assay | 87.5 µM - 350 µM | Increased cell survival after NMDA exposure |
| Primary Cultured Neurons | Calcium Influx Assay | 350 µM | Inhibition of NMDA-induced Ca²⁺ influx |
Table 3: Antioxidant Activity
| Cell Type | Assay | Effective Concentration Range | Endpoint Measured |
| Neuronal Cells | Cell Viability Assay | 2 µM - 200 µM | Increased cell survival after H₂O₂ exposure |
| Neuronal Cells | ROS Production Assay | 2 µM - 200 µM | Suppression of reactive oxygen species |
Experimental Protocols
1. Protocol: In Vitro MMP Activity Assay (Gelatin Zymography)
This protocol is designed to assess the effect of this compound on MMP-2 and MMP-9 activity in cell culture supernatants.
-
Cell Culture: Plate endothelial cells (e.g., bEnd3) and culture until they reach 80-90% confluency.
-
Treatment:
-
Wash cells with serum-free medium.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) in serum-free medium for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
-
Sample Collection: Collect the cell culture supernatant, centrifuge to remove cellular debris, and store at -80°C.
-
Protein Quantification: Determine the total protein concentration of each supernatant sample.
-
Zymography:
-
Load equal amounts of protein from each sample onto a polyacrylamide gel containing gelatin.
-
Perform electrophoresis under non-reducing conditions.
-
After electrophoresis, wash the gel with a renaturing buffer (e.g., Triton X-100) to remove SDS and allow MMPs to renature.
-
Incubate the gel in a developing buffer at 37°C for 12-24 hours.
-
Stain the gel with Coomassie Brilliant Blue and then destain.
-
-
Analysis: Clear bands on the gel indicate areas of gelatin degradation by MMPs. Quantify the band intensity using densitometry.
Caption: Workflow for MMP activity assessment using gelatin zymography.
2. Protocol: In Vitro NMDA-Induced Excitotoxicity Assay
This protocol assesses the neuroprotective effects of this compound against NMDA-induced cell death in primary neuronal cultures.
-
Cell Culture: Isolate and culture primary neurons (e.g., cortical or hippocampal neurons) to the desired maturity (typically 7-14 days in vitro).
-
Pre-treatment: Pre-incubate the neuronal cultures with various concentrations of this compound (e.g., 50, 100, 200, 350 µM) for 1-4 hours. Include a vehicle control.
-
NMDA Challenge: Expose the neurons to a toxic concentration of NMDA (e.g., 100-300 µM) for a short duration (e.g., 20-30 minutes).
-
Washout and Recovery: Remove the NMDA-containing medium and replace it with fresh, pre-warmed culture medium.
-
Viability Assessment: After 24 hours of recovery, assess cell viability using a suitable method, such as:
-
MTT Assay: Measures mitochondrial metabolic activity.
-
LDH Assay: Measures lactate dehydrogenase release from damaged cells into the culture medium.
-
Live/Dead Staining: Uses fluorescent dyes to distinguish between live and dead cells.
-
-
Analysis: Calculate the percentage of cell viability relative to the untreated control.
3. Protocol: In Vitro H₂O₂-Induced Oxidative Stress Assay
This protocol evaluates the antioxidant properties of this compound in protecting cells from hydrogen peroxide-induced oxidative damage.
-
Cell Culture: Plate a suitable cell line (e.g., neuronal cell line like SH-SY5Y or primary neurons) and allow them to adhere and grow.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound (e.g., 2, 20, 200 µM) for 4-24 hours.
-
Oxidative Stress Induction: Expose the cells to a cytotoxic concentration of hydrogen peroxide (H₂O₂) for a defined period (e.g., 1-4 hours). The optimal H₂O₂ concentration should be determined empirically for the specific cell type.
-
Endpoint Measurement:
-
Cell Viability: Assess cell viability 24 hours after H₂O₂ exposure using methods like the MTT or LDH assay.
-
ROS Measurement: To measure intracellular ROS levels, load the cells with a fluorescent ROS indicator (e.g., DCFH-DA) before or during H₂O₂ treatment and measure the fluorescence intensity.
-
-
Analysis: Determine the dose-dependent effect of this compound on cell viability and ROS production in the presence of H₂O₂.
Troubleshooting Guide
Issue 1: Poor solubility or precipitation of this compound in cell culture medium.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous medium, or the final DMSO concentration is too high.
-
Solution:
-
Prepare a higher concentration stock solution in 100% DMSO and use a smaller volume to achieve the desired final concentration in the medium.
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.5%.
-
Gently warm the medium and vortex while adding the this compound stock solution to aid in dissolution.
-
Visually inspect the medium for any signs of precipitation after adding the compound.
-
Issue 2: High background or inconsistent results in the MMP activity assay.
-
Possible Cause: Serum in the culture medium contains endogenous MMPs and TIMPs, interfering with the assay. Improper sample handling can also lead to variability.
-
Solution:
-
Perform the experiment in serum-free medium.
-
Ensure consistent sample collection and storage procedures. Avoid repeated freeze-thaw cycles of the supernatant samples.
-
Properly wash the zymography gel to remove all SDS before the development step to allow for MMP renaturation.
-
Issue 3: High variability in cell viability assays for neuroprotection.
-
Possible Cause: Inconsistent cell health, plating density, or timing of treatments. The concentration of the toxic insult (NMDA or H₂O₂) may be too high or too low.
-
Solution:
-
Ensure a consistent cell seeding density and allow cells to recover and reach a healthy state before starting the experiment.
-
Optimize the concentration and duration of the NMDA or H₂O₂ exposure to achieve a consistent level of cell death (typically 50-70%) in the control group.
-
Be precise with the timing of pre-treatment, insult, and washout steps.
-
Issue 4: Unexpected or off-target effects at higher concentrations of this compound.
-
Possible Cause: At high concentrations, this compound may exhibit off-target activities or cytotoxicity that are independent of its primary mechanisms of action.
-
Solution:
-
Perform a baseline cytotoxicity assay with this compound alone (without the toxic insult) to determine its inherent toxicity profile in the chosen cell line.
-
Carefully select the dose range for your experiments to stay below the cytotoxic threshold of the compound itself.
-
Consider using multiple, mechanistically distinct assays to confirm the on-target effects of this compound.
-
Caption: A logical guide for troubleshooting common in vitro issues.
References
- 1. pharmaron.com [pharmaron.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Quinazoline this compound (SP-8203) Reduces the Hemorrhagic Transformation and Mortality Aggravated after Delayed rtPA-Induced Thrombolysis in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Bidirectional Permeability Assay for beyond Rule of 5 Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and Efficacy of this compound in Patients with Acute Ischemic Stroke Requiring tPA (SAFE‐TPA): A Multicenter, Randomized, Double‐Blind, Placebo‐Controlled Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
Otaplimastat storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage and handling of otaplimastat.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound powder?
A1: Solid this compound should be stored under specific temperature conditions to ensure its stability. For long-term storage, -20°C is recommended, which maintains stability for up to three years. For shorter periods, storage at 4°C is suitable for up to two years.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: The storage requirements for this compound solutions are more stringent. For stock solutions, it is recommended to store them at -80°C for a maximum of six months.[1] If an -80°C freezer is unavailable, storage at -20°C is possible for a much shorter duration of up to one month.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the solution into single-use volumes.
Q3: What is the proper way to handle this compound powder upon receiving it?
A3: this compound is shipped at room temperature for continental US deliveries, though this may vary for other locations.[1] Upon receipt, the vial should be inspected for any damage. It is recommended to bring the container to room temperature before opening to minimize moisture condensation, as the compound can be hygroscopic.[1] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the powder. All handling of the solid compound should ideally be done in a chemical fume hood.
Q4: What solvents are recommended for dissolving this compound?
A4: Dimethyl sulfoxide (DMSO) is a suitable solvent for this compound, with a solubility of up to 100 mg/mL.[1] It may be necessary to use an ultrasonic bath to fully dissolve the compound.[1] Due to the hygroscopic nature of DMSO, it is crucial to use an anhydrous grade of the solvent to prevent introducing moisture that could affect the stability of this compound.[1]
Q5: Is there any known safety information for this compound?
A5: In clinical trials involving intravenous administration, some adverse events, including chills, muscle rigidity, and hepatotoxicity, were reported and considered potentially related to this compound.[2][3][4] As a standard laboratory practice, it is essential to handle this compound with care, following all institutional safety protocols. This includes using appropriate PPE and handling the compound in a well-ventilated area or fume hood. For comprehensive safety information, it is always best to refer to a specific Safety Data Sheet (SDS) from the supplier.
Storage Condition Summary
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Troubleshooting Guides
Problem: The this compound powder appears discolored or clumpy.
-
Possible Cause: The compound may have been exposed to moisture or light, or it may have degraded due to improper storage temperatures. This compound is described as an off-white to light yellow solid.[1] A significant change from this appearance could indicate a problem.
-
Solution:
-
Do not use the compound if you suspect degradation.
-
Verify the storage history of the vial.
-
If possible, perform a quality control check, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of the compound.
-
Contact the supplier for a replacement if the product was received in this condition or if it has been stored correctly.
-
Problem: My this compound solution appears cloudy or has visible precipitates.
-
Possible Cause: The solubility limit may have been exceeded, or the solution may have come out of solution due to a temperature change or the use of a co-solvent in which it is less soluble.
-
Solution:
-
Gently warm the solution in a water bath and use sonication to see if the precipitate redissolves.
-
Ensure that the concentration does not exceed the known solubility in the chosen solvent system.
-
If preparing a formulation with aqueous buffers, it is common for compounds dissolved in DMSO to precipitate. Prepare the final dilution immediately before use.
-
Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol outlines a general method to assess the stability of this compound under different storage conditions.
-
Preparation of Standards:
-
Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mg/mL).
-
Create a series of calibration standards by diluting the stock solution with an appropriate mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Prepare this compound solutions at a set concentration in the desired solvent.
-
Aliquot these solutions into separate vials for each storage condition to be tested (e.g., -20°C, 4°C, room temperature) and for each time point (e.g., day 0, day 7, day 30).
-
-
HPLC Analysis:
-
At each time point, retrieve a sample from each storage condition.
-
Allow the sample to come to room temperature.
-
Dilute the sample to fall within the range of the calibration curve.
-
Inject the standards and the samples onto the HPLC system.
-
Exemplar HPLC Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a UV scan of this compound.
-
Injection Volume: 10 µL.
-
-
-
Data Analysis:
-
Generate a calibration curve from the standards.
-
Determine the concentration of this compound in each sample.
-
Calculate the percentage of this compound remaining at each time point relative to the day 0 sample. A significant decrease in percentage indicates degradation.
-
Visualizations
Caption: Workflow for this compound Stability Assessment.
Caption: Troubleshooting Decision Tree for this compound.
Caption: Simplified this compound Mechanism of Action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety and Efficacy of this compound in Patients with Acute Ischemic Stroke Requiring tPA (SAFE-TPA): A Multicenter, Randomized, Double-Blind, Placebo-Controlled Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and Efficacy of this compound in Patients with Acute Ischemic Stroke Requiring tPA (SAFE‐TPA): A Multicenter, Randomized, Double‐Blind, Placebo‐Controlled Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.korea.ac.kr [pure.korea.ac.kr]
Validation & Comparative
Otaplimastat in Ischemic Stroke: A Comparative Analysis of Efficacy Against Other Matrix Metalloproteinase Inhibitors
For Immediate Release
In the landscape of neuroprotective strategies for acute ischemic stroke, the inhibition of matrix metalloproteinases (MMPs) presents a compelling therapeutic avenue. Otaplimastat (SP-8203), a novel MMP inhibitor, has emerged as a candidate in this arena. This guide provides a comparative analysis of this compound's efficacy against other MMP inhibitors, including minocycline, doxycycline, batimastat, marimastat, and prinomastat, based on available preclinical and clinical data. This objective comparison is intended for researchers, scientists, and drug development professionals.
Introduction to Matrix Metalloproteinases in Ischemic Stroke
Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Following an ischemic stroke, the upregulation and activation of MMPs, particularly MMP-2 and MMP-9, contribute to the breakdown of the blood-brain barrier (BBB), leading to cerebral edema, hemorrhagic transformation, and neuronal cell death[1][2]. Consequently, the inhibition of MMPs is a rational approach to mitigate secondary brain injury after stroke.
This compound: Mechanism of Action and Efficacy
This compound is a neuroprotectant that functions as a matrix metalloproteinase inhibitor.[3][4][5] Preclinical studies have demonstrated its potential in animal models of ischemic stroke, where it has been shown to reduce infarct volume and decrease hemorrhagic transformation when administered in combination with recombinant tissue plasminogen activator (rtPA).[6][7][8] Beyond MMP inhibition, this compound is reported to exhibit antioxidant properties and to block N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity.
A phase 2 clinical trial (SAFE-TPA) evaluated the safety and efficacy of intravenous this compound in patients with acute ischemic stroke receiving rtPA.[4][5][9][10] The study concluded that this compound was generally safe and well-tolerated.[4][5][9][10] While the primary endpoint of parenchymal hematoma occurrence was not significantly different from placebo, a pooled analysis of phase 2 data suggested potential benefits in improving functional disability and reducing infarct size in patients with moderate to severe stroke. A phase 3 clinical trial is currently underway to further evaluate its efficacy.[11][12]
Comparative Efficacy with Other MMP Inhibitors
A direct head-to-head comparison of this compound with other MMP inhibitors in either preclinical or clinical settings is not currently available. Therefore, this guide presents an indirect comparison based on existing literature.
Minocycline and Doxycycline
Minocycline and doxycycline are second-generation tetracycline antibiotics that possess MMP inhibitory properties. They are the most extensively studied MMP inhibitors in the context of ischemic stroke.
Preclinical Evidence: Numerous preclinical studies have demonstrated the neuroprotective effects of minocycline and doxycycline in rodent models of ischemic stroke, primarily the middle cerebral artery occlusion (MCAO) model.[1][3][13][14][15] These studies have consistently shown that administration of these agents, both before and after the ischemic insult, can reduce infarct volume, decrease neurological deficits, and inhibit MMP-9 activity.[1][3][13][14][15] In addition to MMP inhibition, the neuroprotective effects of minocycline and doxycycline are attributed to their anti-inflammatory, anti-apoptotic, and antioxidant properties.[16][17][18] Minocycline, in particular, has been shown to modulate microglial polarization towards a neuroprotective phenotype and suppress the NLRP3 inflammasome.[16][18]
Clinical Evidence: Several clinical trials have investigated the efficacy of minocycline and doxycycline in acute ischemic stroke patients. Meta-analyses of these trials suggest that minocycline may improve functional outcomes.[19][20][21] One study showed that doxycycline administration for seven days improved clinical outcomes at one and three months post-stroke.[22][23] The table below summarizes key clinical trials for these agents.
Broad-Spectrum MMP Inhibitors: Batimastat, Marimastat, and Prinomastat
Batimastat (BB-94), marimastat (BB-2516), and prinomastat (AG3340) are broad-spectrum MMP inhibitors originally developed as anti-cancer agents. Their investigation in stroke has been more limited.
Preclinical Evidence: Preclinical studies have shown that batimastat can reduce ischemic lesion size in a mouse model of focal cerebral ischemia. Its mechanism is thought to involve the inhibition of angiogenesis within the metastatic lesions.[24] Marimastat has been shown to promote neuronal differentiation from neural progenitor cells, a process that could be relevant to post-stroke recovery.[2][25] Prinomastat is a potent inhibitor of MMP-2, -3, -9, -13, and -14 and can cross the blood-brain barrier.[6][26][27][28] However, detailed preclinical studies of prinomastat in stroke models are scarce in the public domain.
Clinical Evidence: These broad-spectrum MMP inhibitors have been primarily evaluated in oncology clinical trials and have not progressed to late-stage clinical development for ischemic stroke. Their development has been hampered by issues such as poor oral bioavailability and side effects like musculoskeletal pain.[29]
Data Presentation
Table 1: Preclinical Efficacy of MMP Inhibitors in Ischemic Stroke Models
| Inhibitor | Animal Model | Stroke Induction | Dosing Regimen | Key Efficacy Outcomes | Reference(s) |
| This compound | Rat | Embolic Middle Cerebral Artery Occlusion (eMCAO) | 10-20 mg/kg i.p. 30 min before occlusion and 1h after reperfusion | Reduced infarct volume, improved neurological score | [6] |
| Minocycline | Rat | Transient Middle Cerebral Artery Occlusion (tMCAO) | 3-10 mg/kg i.v. at 4-5 hours post-occlusion | 42-56% reduction in infarct size, improved neurological scores | [14] |
| Rat | tMCAO | 90 mg/kg i.p. before and after occlusion | 63-76% reduction in cortical infarct volume | [3] | |
| Doxycycline | Rat | Transient Middle Cerebral Artery Occlusion (tMCAO) | 10 mg/kg i.p. 30 min before ischemia, then every 8h | 65% reduction in infarct volume, improved functional outcome | [1] |
| Rat | MCAO and reperfusion | 45 mg/kg | Reduced BBB leakage and cerebral infarct volume | [30] | |
| Batimastat | Mouse | B16F1 melanoma liver metastases | 50 mg/kg i.p. | 54% reduction in tumor volume via angiogenesis inhibition | [24] |
Note: This table provides a selection of data and is not exhaustive. Direct comparison is limited by variations in experimental design.
Table 2: Clinical Trial Protocols for MMP Inhibitors in Ischemic Stroke
| Inhibitor | Trial Name/Identifier | Phase | Patient Population | Intervention | Primary Endpoint(s) | Reference(s) |
| This compound | SAFE-TPA (NCT02787278) | 2 | Acute ischemic stroke patients receiving rtPA | 40 mg or 80 mg i.v. twice daily for 3 days | Occurrence of parenchymal hematoma on day 1 | [4][5] |
| SP-8203-3001 (NCT05158378) | 3 | Acute ischemic stroke patients receiving thrombolytic standard of care | 80 mg/day for 3 days | Proportion of patients with mRS score 0-2 at 90 days | [11][12] | |
| Minocycline | MIST-A (NCT05487417) | 2/3 | Acute ischemic stroke with large vessel occlusion undergoing thrombectomy | 100 mg twice daily orally for 5 days | Change in infarct volume at day 5 | [19][21] |
| MIST-B (NCT05512910) | 2 | Acute ischemic stroke with basilar artery occlusion undergoing endovascular treatment | 200 mg loading dose, then 100 mg every 12 hours for 5 days | Proportion of patients with mRS score 0-3 at 90 days | [13] | |
| EMPHASIS | 3 | Moderate to severe acute ischemic stroke | 200 mg loading dose, then 100 mg every 12 hours for 4 days | Proportion of patients with mRS score 0-1 at 90 days | [20] | |
| Doxycycline | N/A | 2 | Acute ischemic stroke | 100 mg every 12 hours for 7 days | NIHSS and mRS scores at 7, 30, and 90 days | [22][23] |
Experimental Protocols
Preclinical Middle Cerebral Artery Occlusion (MCAO) Model
A commonly used preclinical model to simulate ischemic stroke is the transient MCAO model in rodents.
-
Animal Preparation: Male Sprague-Dawley or Wistar rats (250-300g) are anesthetized.
-
Surgical Procedure: A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A 4-0 monofilament nylon suture with a rounded tip is introduced into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery.
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Occlusion and Reperfusion: The filament is left in place for a specified duration (e.g., 60-120 minutes) to induce ischemia. Reperfusion is initiated by withdrawing the filament.
-
Drug Administration: The MMP inhibitor or vehicle is administered at specified times before, during, or after the occlusion via intravenous (i.v.) or intraperitoneal (i.p.) injection.
-
Outcome Assessment: At a predetermined time point (e.g., 24 or 48 hours) after reperfusion, neurological deficits are assessed using a standardized scoring system. The animals are then euthanized, and the brains are removed for infarct volume measurement, typically using 2,3,5-triphenyltetrazolium chloride (TTC) staining. Biochemical analyses, such as zymography for MMP activity, can also be performed on brain tissue.[7]
Clinical Trial Protocol for this compound (SAFE-TPA)
The SAFE-TPA trial was a phase 2, two-stage, multicenter, randomized, double-blind, placebo-controlled study.
-
Patient Population: Adult patients (19-80 years) with acute ischemic stroke who were eligible for and received intravenous rtPA within 4.5 hours of symptom onset.
-
Intervention:
-
Stage 1 (Open-label): 11 patients received this compound 80 mg i.v. twice daily for 3 days.
-
Stage 2 (Randomized, Double-blind): 69 patients were randomized (1:1:1) to receive this compound 40 mg, this compound 80 mg, or placebo i.v. twice daily for 3 days. The study drug was administered within 30 minutes after the start of the rtPA infusion.
-
-
Primary Endpoint: Occurrence of parenchymal hematoma on a brain CT scan at 24 hours after the first dose.
-
Secondary Endpoints: Incidence of symptomatic intracerebral hemorrhage, major systemic bleeding, serious adverse events, mortality, and functional outcomes (modified Rankin Scale [mRS] and Barthel Index) at 90 days.[4][5]
Signaling Pathways and Experimental Workflows
MMP Signaling in Ischemic Stroke
The following diagram illustrates the central role of MMPs in the pathophysiology of ischemic stroke and the points of intervention for MMP inhibitors.
Preclinical Experimental Workflow
The following diagram outlines a typical workflow for preclinical evaluation of a neuroprotective agent in a rodent model of ischemic stroke.
Conclusion
This compound shows promise as a neuroprotective agent in ischemic stroke, with a demonstrated safety profile in phase 2 clinical trials. Its efficacy, particularly in moderate to severe stroke, is under further investigation in a phase 3 trial.
An indirect comparison with other MMP inhibitors reveals that minocycline and doxycycline have a more extensive body of both preclinical and clinical evidence supporting their neuroprotective effects in ischemic stroke. These tetracycline derivatives exhibit pleiotropic mechanisms of action, including anti-inflammatory and antioxidant effects, which may contribute to their efficacy. The broad-spectrum MMP inhibitors batimastat, marimastat, and prinomastat have been less extensively studied in stroke, and their clinical development has been limited.
The lack of direct comparative studies makes it challenging to definitively rank the efficacy of these MMP inhibitors. Future head-to-head preclinical and, ultimately, clinical trials would be necessary to establish the relative therapeutic potential of this compound against other promising MMP inhibitors like minocycline. The ongoing phase 3 trial of this compound will be crucial in determining its place in the therapeutic arsenal for acute ischemic stroke.
References
- 1. Doxycycline treatment reduces ischemic brain damage in transient middle cerebral artery occlusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Safety and Efficacy of this compound in Patients with Acute Ischemic Stroke Requiring tPA (SAFE‐TPA): A Multicenter, Randomized, Double‐Blind, Placebo‐Controlled Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.korea.ac.kr [pure.korea.ac.kr]
- 6. Phase I and Pharmacokinetic Study of Prinomastat, a Matrix Metalloprotease Inhibitor | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 7. Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Doxycycline on Clinical Outcomes in Patients with Ischemic Stroke - Avicenna Journal of Clinical Medicine [sjh.umsha.ac.ir]
- 9. Efficacy and Safety of SP-8203 (this compound) in Patients With Acute Ischemic Stroke Receiving Thrombolytic Standard of Care [ctv.veeva.com]
- 10. Efficacy and Safety of SP-8203 in Patients With Ischemic Stroke Requiring rtPA | Clinical Research Trial Listing [centerwatch.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Low dose intravenous minocycline is neuroprotective after middle cerebral artery occlusion-reperfusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scik.org [scik.org]
- 14. Long‐Term Minocycline Treatment Exhibits Enhanced Therapeutic Effects on Ischemic Stroke by Suppressing Inflammatory Phenotype of Microglia Through the EMB/MCT4/STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. karger.com [karger.com]
- 17. bmjopen.bmj.com [bmjopen.bmj.com]
- 18. svn.bmj.com [svn.bmj.com]
- 19. researchgate.net [researchgate.net]
- 20. Effect of Doxycycline on Clinical Outcomes in Patients with Ischemic Stroke - Avicenna Journal of Clinical Medicine [sjh.umsha.ac.ir]
- 21. The matrix metalloproteinase inhibitor batimastat inhibits angiogenesis in liver metastases of B16F1 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The matrix metalloproteinase inhibitor marimastat promotes neural progenitor cell differentiation into neurons by gelatinase-independent TIMP-2-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Prinomastat - Wikipedia [en.wikipedia.org]
- 24. Prinomastat | MMP | TargetMol [targetmol.com]
- 25. medchemexpress.com [medchemexpress.com]
- 26. Batimastat - Wikipedia [en.wikipedia.org]
- 27. Doxycycline-mediated protective effect against focal cerebral ischemia-reperfusion injury through the modulation of tight junctions and PKCδ signaling in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Evaluating the effect of Doxycycline on biomarkers of oxidative stress in patients with ischemic stroke: a randomized clinical trial study | MedPath [trial.medpath.com]
- 29. Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. safety-and-efficacy-of-otaplimastat-in-patients-with-acute-ischemic-stroke-requiring-tpa-safe-tpa-a-multicenter-randomized-double-blind-placebo-controlled-phase-2-study - Ask this paper | Bohrium [bohrium.com]
A Comparative Analysis of Otaplimastat and Edaravone for Neuroprotection in Ischemic Stroke
For Immediate Release
This guide provides a detailed comparison of two neuroprotective agents, otaplimastat and edaravone, for the treatment of acute ischemic stroke. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their mechanisms of action, preclinical and clinical data, and experimental protocols.
Executive Summary
This compound and edaravone represent two distinct approaches to neuroprotection in the context of acute ischemic stroke. This compound, a first-in-class drug candidate, primarily targets the matrix metalloproteinase (MMP) pathway, aiming to reduce brain edema and hemorrhagic transformation, particularly in patients receiving recombinant tissue plasminogen activator (rtPA). Edaravone, an approved therapy in several countries, functions as a potent free radical scavenger, mitigating oxidative stress-induced neuronal damage. While both have shown promise, their clinical development stages and the breadth of available data differ significantly. This guide synthesizes the current evidence to facilitate a comprehensive understanding of their respective profiles.
Mechanism of Action
This compound: MMP Pathway Inhibition
This compound is a small molecule that exerts its neuroprotective effects by inhibiting the matrix metalloproteinase pathway.[1][2] In the ischemic brain, particularly following reperfusion with rtPA, MMPs become upregulated and contribute to the breakdown of the blood-brain barrier, leading to edema and intracerebral hemorrhage.[3] Preclinical studies have demonstrated that this compound reduces these rtPA-induced complications by inhibiting MMP activities.[1][3] It is suggested that this compound may upregulate the tissue inhibitor of metalloproteinase-1 (TIMP-1), which in turn inhibits MMPs.[3]
Edaravone: Free Radical Scavenging
Edaravone is a potent free radical scavenger that mitigates oxidative stress, a key contributor to neuronal damage in ischemic stroke.[4][5] It effectively scavenges various reactive oxygen species (ROS), including hydroxyl radicals and peroxyl radicals, thereby inhibiting lipid peroxidation of cell membranes and protecting endothelial cells of the cerebral vasculature from oxidative injury.[4][5][6] This action helps to preserve the integrity of the blood-brain barrier and reduce neuronal cell death.[4]
Preclinical and Clinical Data Comparison
The following tables summarize the available quantitative data for this compound and edaravone from key preclinical and clinical studies.
Table 1: Preclinical Efficacy in Animal Models of Stroke
| Parameter | This compound | Edaravone |
| Animal Model | Embolic stroke models | Ischemia-reperfusion models |
| Key Findings | Reduced infarct volume and edema.[1] Significantly reduced brain edema and intracerebral hemorrhage when co-administered with delayed rtPA.[1][3] | Significantly reduced infarct volume and ameliorated neurological symptoms.[6] Inhibited cerebral edema induced by arachidonic acid infusion.[6] |
| Mechanism Confirmation | Inhibited MMP activities through upregulation of TIMP-1.[1][3] | Demonstrated in vivo free radical scavenging activity.[6] |
Table 2: Clinical Trial Efficacy Data
| Parameter | This compound (SAFE-TPA, Phase 2) | Edaravone (Various Trials) |
| Primary Efficacy Endpoint | Occurrence of parenchymal hematoma (PH) on day 1.[1][2] | Improvement in functional outcome (e.g., modified Rankin Scale ≤2 at 90 days).[7][8] |
| Key Efficacy Results | No significant difference in PH incidence vs. placebo (0/22 placebo, 0/22 40mg, 1/21 80mg).[1][2] A pooled analysis of Phase 2 data suggested improved neurological outcomes and reduced infarct volume in patients with moderate to severe stroke.[9] | Multiple studies show a greater proportion of patients with favorable outcomes (mRS ≤2) at 90 days compared to placebo.[7][8] A meta-analysis showed a significant improvement in neurological impairment at 3 months.[10] |
| Functional Outcome (mRS) | No significant difference in mRS distribution at 90 days in the initial Phase 2 trial.[1] | Significantly higher rates of functional independence at discharge in patients receiving edaravone with endovascular therapy. |
| Mortality | No significant difference in mortality vs. placebo (8.3% placebo, 4.2% 40mg, 4.8% 80mg).[1][2] | A meta-analysis showed a significantly reduced risk of mortality compared to control.[10][11] Lower in-hospital mortality in patients receiving edaravone with endovascular therapy. |
Table 3: Clinical Trial Safety Data
| Parameter | This compound (SAFE-TPA, Phase 2) | Edaravone (Various Trials) |
| Serious Adverse Events (SAEs) | No significant difference in SAEs vs. placebo (13% placebo, 17% 40mg, 14% 80mg).[1][2] | Generally well-tolerated.[11] |
| Drug-Related Adverse Events | Chills, muscle rigidity, and hepatotoxicity were judged to be related to this compound.[1][2] | Adverse events leading to withdrawal are infrequent.[11] |
| Symptomatic Intracerebral Hemorrhage (sICH) | No cases of sICH were reported.[1] | Lower risk of intracerebral hemorrhage in patients given reperfusion therapy, though not statistically significant in a meta-analysis.[11] |
Experimental Protocols
This compound: SAFE-TPA Phase 2 Trial
The SAFE-TPA trial was a Phase 2, two-part, multicenter study designed to assess the safety and efficacy of this compound in acute ischemic stroke patients receiving rtPA.[1][2]
-
Stage 1: An open-label, single-arm safety study where 11 patients received this compound 80 mg twice daily for 3 days.[1][2]
-
Stage 2: A randomized, double-blind, placebo-controlled study involving 69 patients assigned in a 1:1:1 ratio to receive this compound 40 mg, this compound 80 mg, or a placebo.[1][2]
-
Patient Population: Adults (19-80 years old) with acute ischemic stroke eligible for and receiving intravenous rtPA within 4.5 hours of symptom onset.[1]
-
Intervention: Intravenous this compound or placebo was administered within 30 minutes after the start of the rtPA infusion and continued twice daily for 3 days.[1][2]
-
Primary Endpoint: The occurrence of parenchymal hematoma on a brain CT scan at 24 hours.[1][2]
-
Secondary Endpoints: Included serious adverse events, mortality, and the distribution of the modified Rankin Scale (mRS) score at 90 days.[1][2]
Edaravone: Representative Clinical Trial Protocol
Numerous clinical trials have evaluated edaravone for acute ischemic stroke. A common study design is a randomized, placebo-controlled trial.[7][8]
-
Patient Population: Patients with acute ischemic stroke, often within 24 to 72 hours of symptom onset.[7][8]
-
Intervention: Intravenous administration of edaravone, typically 30 mg twice daily, for a duration of 14 days, compared to a placebo group receiving standard care.[7][8]
-
Primary Endpoint: A favorable functional outcome at 90 days, commonly defined as a modified Rankin Scale (mRS) score of 2 or less.[8]
-
Secondary Endpoints: Often include changes in the National Institutes of Health Stroke Scale (NIHSS) score, the Barthel Index (BI), and safety assessments including mortality and adverse events.[7][8]
Conclusion
This compound and edaravone offer distinct and potentially complementary neuroprotective strategies for acute ischemic stroke. This compound's targeted inhibition of the MMP pathway holds promise for reducing rtPA-associated complications, a critical unmet need. Edaravone, with its established role as a free radical scavenger, has demonstrated efficacy in improving functional outcomes in a broader population of stroke patients.
Direct comparative trials are necessary to definitively establish the relative efficacy and safety of these two agents. Future research should also explore the potential for combination therapies, leveraging their different mechanisms of action to provide more comprehensive neuroprotection. The data presented in this guide serves as a foundational resource for professionals engaged in the development of novel stroke therapies.
References
- 1. Safety and Efficacy of this compound in Patients with Acute Ischemic Stroke Requiring tPA (SAFE‐TPA): A Multicenter, Randomized, Double‐Blind, Placebo‐Controlled Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and Efficacy of this compound in Patients with Acute Ischemic Stroke Requiring tPA (SAFE-TPA): A Multicenter, Randomized, Double-Blind, Placebo-Controlled Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 6. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A CRITICAL ASSESSMENT OF EDARAVONE ACUTE ISCHEMIC STROKE EFFICACY TRIALS: IS EDARAVONE AN EFFECTIVE NEUROPROTECTIVE THERAPY? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A randomized controlled clinical trial to compare the safety and efficacy of edaravone in acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Shinpoong Pharm unveils phase 2 stroke drug data at ISC 2025 < Pharma < Article - KBR [koreabiomed.com]
- 10. Clinical effects and safety of edaravone in treatment of acute ischaemic stroke: A meta‐analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neurology-asia.org [neurology-asia.org]
Validating Neuroprotective Effects of Otaplimastat: A Comparative Analysis in the Context of Primate Models
For Researchers, Scientists, and Drug Development Professionals
The quest for effective neuroprotective therapies for acute ischemic stroke has been fraught with translational challenges, with numerous compounds showing promise in rodent models only to fail in human clinical trials. This has led to a consensus that preclinical validation in higher-order species, such as non-human primates (NHPs), is a critical step in de-risking clinical development. This guide provides a comparative overview of Otaplimastat, a promising neuroprotective agent, and places its preclinical data in the context of other neuroprotectants that have been evaluated in primate models. While, to date, there is no publicly available data on this compound in primate stroke models, this guide will compare its performance in rodent models with that of other agents in primate studies to highlight its potential and the necessity of future primate research.
Mechanism of Action: A Multi-pronged Approach to Neuroprotection
This compound (also known as SP-8203) is a small molecule with a quinazoline-2,4-dione structure that exhibits a multi-faceted neuroprotective mechanism.[1] Its primary mode of action is the inhibition of matrix metalloproteinases (MMPs), particularly MMP-9, which are enzymes that degrade the extracellular matrix and contribute to blood-brain barrier (BBB) breakdown, edema, and hemorrhagic transformation following a stroke.[2][3][4] Unlike direct MMP inhibitors, this compound appears to exert its effect by upregulating the expression of Tissue Inhibitor of Metalloproteinase-1 (TIMP-1), a natural endogenous inhibitor of MMPs.[2] This indirect mechanism may contribute to its favorable safety profile.[2]
Beyond MMP inhibition, preclinical studies have revealed that this compound also possesses anti-excitotoxic and antioxidant properties.[5] It has been shown to competitively block N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity and inhibit calcium influx in neurons.[5] Furthermore, this compound can suppress the production of reactive oxygen species (ROS), further protecting neuronal cells from oxidative stress-induced death.[5]
In contrast, other neuroprotective agents that have been tested in primate models, such as Nerinetide (Tat-NR2B9c) and DL-3-n-butylphthalide (NBP), have different primary mechanisms. Nerinetide is a peptide that disrupts the interaction between the NMDA receptor and the postsynaptic density protein-95 (PSD-95), thereby uncoupling the receptor from downstream neurotoxic signaling pathways involving neuronal nitric oxide synthase (nNOS).[6][7] NBP is a compound derived from celery seeds that has demonstrated anti-inflammatory and neuroprotective effects, although its precise molecular targets are still being fully elucidated.[8][9] Recent studies in primates suggest it alleviates secondary neurodegeneration and neuroinflammation.[8][9][10]
Preclinical Efficacy: A Comparative Look at Rodent and Primate Data
The following tables summarize the key preclinical findings for this compound, Nerinetide, and DL-3-n-butylphthalide. It is crucial to note that the data for this compound is from rodent models, while the data for Nerinetide and NBP is from non-human primate models. This distinction is critical for interpreting the comparative efficacy.
Table 1: this compound Preclinical Efficacy (Rodent Models)
| Parameter | Animal Model | Stroke Model | This compound Dose & Route | Key Findings | Reference |
| Infarct Volume | Rat | Embolic Middle Cerebral Artery Occlusion (eMCAO) | 0.03 - 10 mg/kg, IV | Dose-dependent reduction in cerebral ischemic injury. | [5] |
| Neurological Deficit | Rat | eMCAO | 5-10 mg/kg, IP | Improved neurobehavioral deficits. | [5] |
| Hemorrhagic Transformation | Rat | eMCAO with delayed rtPA | Not specified | Significantly reduced intracerebral hemorrhagic transformation and mortality. | [2] |
| Edema | Rat | eMCAO | Not specified | Reduced brain edema. | [1] |
Table 2: Nerinetide (Tat-NR2B9c) Preclinical Efficacy (Primate Model)
| Parameter | Animal Model | Stroke Model | Nerinetide Dose & Route | Key Findings | Reference |
| Infarct Volume | Cynomolgus Macaque | Transient MCAO | Not specified, IV | Significantly reduced infarct volumes as measured by MRI and histology. | [6][7] |
| Neurological Function | Cynomolgus Macaque | Transient MCAO | Not specified, IV | Significantly preserved neurological function in neurobehavioral assays. | [6] |
| Number and Volume of Strokes | Cynomolgus Macaque | Embolic Stroke | Not specified, IV | Significantly reduced numbers and volumes of strokes visualized by MRI. | [11][12] |
Table 3: DL-3-n-butylphthalide (NBP) Preclinical Efficacy (Primate Model)
| Parameter | Animal Model | Stroke Model | NBP Dose & Route | Key Findings | Reference |
| Working Memory | Cynomolgus Macaque | Permanent MCAO | IV for 2 weeks, then oral for 10 weeks | Significantly improved success in delayed response tasks at weeks 4, 8, and 12. | [8][9][10] |
| Secondary Neurodegeneration | Cynomolgus Macaque | Permanent MCAO | IV for 2 weeks, then oral for 10 weeks | Increased neuron count and decreased microglia and astrocytes in the ipsilateral prefrontal cortex and thalamus. | [8][10] |
| Neuroinflammation | Cynomolgus Macaque | Permanent MCAO | IV for 2 weeks, then oral for 10 weeks | Reduced CD68-positive microglia, TNF-α, and iNOS in the ipsilateral prefrontal cortex and thalamus. | [8][10] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the validation of neuroprotective agents. Below are representative protocols for rodent and primate stroke models based on the reviewed literature.
Rodent Model of Ischemic Stroke for this compound Evaluation (Representative)
-
Animal Model: Adult male Sprague-Dawley rats (260-300g).[2]
-
Stroke Induction (Embolic Middle Cerebral Artery Occlusion - eMCAO):
-
Anesthetize the rat (e.g., with isoflurane).
-
Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a pre-formed clot into the ICA to occlude the origin of the middle cerebral artery (MCA).[2]
-
-
Drug Administration: this compound or vehicle is administered intravenously at specified time points before or after the ischemic insult.
-
Outcome Assessment:
-
Neurological Deficit Scoring: Assess motor and sensory deficits using a standardized neurological scoring system at various time points post-stroke.
-
Infarct Volume Measurement: At a terminal endpoint (e.g., 24 or 48 hours), euthanize the animal, section the brain, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct. Calculate the infarct volume.
-
Histology and Immunohistochemistry: Analyze brain sections for markers of apoptosis, inflammation, and BBB integrity.
-
Zymography: Assess MMP-2 and MMP-9 activity in brain tissue homogenates.[2]
-
Primate Model of Ischemic Stroke for Neuroprotectant Evaluation (Representative)
-
Stroke Induction (Middle Cerebral Artery Occlusion - MCAO):
-
Anesthetize the monkey and perform a craniotomy to expose the MCA.
-
Induce occlusion of the M1 segment of the MCA. This can be achieved through various methods, including:
-
-
Drug Administration: The neuroprotective agent or placebo is typically administered intravenously at a clinically relevant time point after the onset of ischemia.
-
Outcome Assessment:
-
Magnetic Resonance Imaging (MRI): Perform diffusion-weighted imaging (DWI) and T2-weighted imaging at multiple time points to assess the evolution of the ischemic lesion and final infarct volume.[6][11]
-
Behavioral Assessments:
-
Histological Analysis: At the end of the study, perform immunohistochemical analysis of brain tissue to assess neuronal loss, glial activation, and inflammatory markers in the ischemic and remote brain regions.[8][10]
-
Visualizing the Pathways and Processes
Signaling Pathway of this compound
Caption: this compound's neuroprotective signaling pathway.
Experimental Workflow for Neuroprotectant Validation in a Primate Model
Caption: Workflow for primate neuroprotection studies.
Conclusion
This compound has demonstrated significant neuroprotective effects in rodent models of ischemic stroke through a multimodal mechanism that includes MMP inhibition, anti-excitotoxicity, and antioxidant activity. While these findings are promising, the history of stroke drug development underscores the critical need for validation in gyrencephalic, non-human primate models, which more closely mimic human neuroanatomy and stroke pathophysiology.[14][15]
The successful translation of other neuroprotective agents, such as Nerinetide, from primate models to human clinical trials highlights the predictive value of this approach.[11][12] The data presented for Nerinetide and DL-3-n-butylphthalide in cynomolgus monkeys provide a benchmark for the level of evidence required before advancing a candidate to large-scale clinical trials. Therefore, the next logical and crucial step in the development of this compound is to validate its neuroprotective efficacy in a robust and clinically relevant non-human primate model of ischemic stroke. Such studies will be instrumental in determining its true potential as a therapeutic for this devastating condition.
References
- 1. Safety and Efficacy of this compound in Patients with Acute Ischemic Stroke Requiring tPA (SAFE‐TPA): A Multicenter, Randomized, Double‐Blind, Placebo‐Controlled Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Quinazoline this compound (SP-8203) Reduces the Hemorrhagic Transformation and Mortality Aggravated after Delayed rtPA-Induced Thrombolysis in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mmp-9 inhibition: a therapeutic strategy in ischemic stroke. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Treatment of stroke with a PSD-95 ... | Article | H1 Connect [archive.connect.h1.co]
- 7. searchlibrary.flemingcollege.ca [searchlibrary.flemingcollege.ca]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Dl-3-n-Butylphthalide Alleviates Secondary Brain Damage and Improves Working Memory After Stroke in Cynomolgus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A translational paradigm for the preclinical evaluation of the stroke neuroprotectant Tat-NR2B9c in gyrencephalic nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Reliable Nonhuman Primate Model of Ischemic Stroke with Reproducible Infarct Size and Long-term Sensorimotor Deficits [aginganddisease.org]
- 14. svn.bmj.com [svn.bmj.com]
- 15. svn.bmj.com [svn.bmj.com]
Meta-analysis of Otaplimastat Clinical Trial Data: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of the clinical trial data for Otaplimastat, a neuroprotectant agent for acute ischemic stroke. This document objectively compares this compound's performance with other alternatives, supported by experimental data, and details the methodologies of key experiments.
Executive Summary
This compound (SP-8203) is a neuroprotective agent that functions as a matrix metalloproteinase (MMP) inhibitor. It has been investigated as an adjunctive therapy to recombinant tissue plasminogen activator (rtPA) for the treatment of acute ischemic stroke. Clinical trial data from the Phase 2 SAFE-TPA study suggests that this compound is generally safe and well-tolerated. While the trial did not demonstrate a significant improvement in the primary efficacy endpoint of parenchymal hematoma at day 1, it showed a trend towards better neurological outcomes. This guide provides a comparative analysis of this compound with other neuroprotective agents, Nerinetide and Edaravone, and delves into the experimental protocols and underlying signaling pathways.
Comparative Analysis of Neuroprotective Agents
The following tables summarize the key characteristics and clinical trial outcomes for this compound, Nerinetide, and Edaravone.
Table 1: Drug Characteristics and Mechanism of Action
| Feature | This compound (SP-8203) | Nerinetide (NA-1) | Edaravone |
| Drug Class | Quinazoline-2,4-dione derivative | Eicosapeptide | Free radical scavenger |
| Mechanism of Action | Inhibitor of matrix metalloproteinases (MMPs)[1] | Interferes with postsynaptic density protein 95 (PSD-95)[2] | Scavenges free radicals |
| Administration | Intravenous | Intravenous | Intravenous |
Table 2: Overview of Key Clinical Trials
| Trial Name | Drug | Phase | Patient Population | Primary Endpoint |
| SAFE-TPA (NCT02787278) | This compound | 2 | Acute ischemic stroke patients receiving rtPA[3][4] | Occurrence of parenchymal hematoma (PH) on day 1[3][4] |
| ESCAPE-NA1 (NCT02930018) | Nerinetide | 3 | Acute ischemic stroke patients with large vessel occlusion undergoing endovascular thrombectomy[2][5] | Favorable functional outcome (mRS 0-2) at 90 days[2] |
| Multiple Trials | Edaravone | Various | Acute ischemic stroke patients | Varies (e.g., functional outcome, mortality) |
Table 3: Summary of Efficacy Outcomes
| Drug | Key Efficacy Findings |
| This compound | - No significant difference in the incidence of parenchymal hematoma compared to placebo.[3][4] - A trend towards a more marked decrease in NIHSS score in the 40 mg group compared to placebo. |
| Nerinetide | - Did not significantly improve the proportion of patients with good clinical outcomes overall.[2] - In patients who did not receive alteplase, Nerinetide was associated with a higher proportion of good functional outcomes.[2] |
| Edaravone | - Associated with a significant reduction in mortality. - Associated with a lower risk of intracerebral hemorrhage in patients receiving reperfusion therapy (not statistically significant). |
Table 4: Summary of Safety Outcomes
| Drug | Key Safety Findings |
| This compound | - Generally safe and well-tolerated.[3][4] - No significant difference in serious adverse events or death compared to placebo.[3][4] - Three adverse events (chills, muscle rigidity, hepatotoxicity) were judged to be related to this compound.[3][4] |
| Nerinetide | - No significant safety concerns were identified. |
| Edaravone | - Generally considered safe. |
Detailed Methodologies of Key Experiments
SAFE-TPA (Safety and Efficacy of this compound in Patients with Acute Ischemic Stroke Requiring tPA) Trial Protocol (NCT02787278)
The SAFE-TPA trial was a Phase 2, two-stage, multicenter, randomized, double-blind, placebo-controlled study.[3][4]
Stage 1 (Open-label safety study):
-
Participants: 11 patients with acute ischemic stroke receiving rtPA.
-
Intervention: this compound 80 mg administered intravenously twice daily for 3 days.[3][4]
Stage 2 (Randomized, double-blind, placebo-controlled):
-
Participants: 69 patients with acute ischemic stroke receiving rtPA, randomized in a 1:1:1 ratio.[3][4]
-
Intervention Arms:
Key Assessments:
-
Imaging:
-
Brain CT: Performed at 24 ± 3 hours after the first drug administration to evaluate the primary endpoint of parenchymal hematoma.[6]
-
MRI/MRA: A standardized protocol including DWI, GRE/SWI, and FLAIR was performed at baseline and on day 5.[6][7] All imaging was analyzed by a centralized core lab.[6]
-
-
Neurological Assessments:
-
Laboratory Tests:
-
Hematology, clinical chemistry, and urinalysis were performed at baseline and on days 1, 3, 5, and at 4 and 12 weeks.[7]
-
-
Safety Monitoring:
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: MMP Inhibition in Ischemic Stroke
This compound's neuroprotective effect is primarily attributed to its inhibition of matrix metalloproteinases (MMPs).[1] In the context of an ischemic stroke, the administration of rtPA can lead to the activation of MMPs, particularly MMP-9.[8][9] This activation contributes to the breakdown of the blood-brain barrier, leading to edema and an increased risk of hemorrhagic transformation.[10] this compound is believed to counteract this by inhibiting MMP activity.[1]
Caption: this compound inhibits MMP-9 to prevent blood-brain barrier breakdown.
SAFE-TPA Clinical Trial Workflow
The following diagram illustrates the workflow of the SAFE-TPA clinical trial, from patient enrollment to follow-up.
Caption: Workflow of the two-stage SAFE-TPA clinical trial.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. Safety and Efficacy of this compound in Patients with Acute Ischemic Stroke Requiring tPA (SAFE-TPA): A Multicenter, Randomized, Double-Blind, Placebo-Controlled Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.korea.ac.kr [pure.korea.ac.kr]
- 5. professional.heart.org [professional.heart.org]
- 6. Safety and Efficacy of this compound in Patients with Acute Ischemic Stroke Requiring tPA (SAFE‐TPA): A Multicenter, Randomized, Double‐Blind, Placebo‐Controlled Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. journals.viamedica.pl [journals.viamedica.pl]
- 9. The Role of Matrix Metalloproteinases in Hemorrhagic Transformation in the Treatment of Stroke with Tissue Plasminogen Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MMP-9, a Potential Target for Cerebral Ischemic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Otaplimastat and Other Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
The quest for effective neuroprotective agents to mitigate the devastating consequences of neurological insults such as stroke and neurodegenerative diseases remains a critical focus of modern medicine. This guide provides a comparative analysis of Otaplimastat, a novel neuroprotectant, with other prominent neuroprotective agents, including Edaravone, Nerinetide, Citicoline, and Riluzole. The information is presented to aid researchers, scientists, and drug development professionals in their understanding of the current landscape of neuroprotective strategies.
Mechanism of Action and Signaling Pathways
The therapeutic efficacy of neuroprotective agents is intrinsically linked to their mechanism of action. Below is a comparative overview of the signaling pathways targeted by this compound and other selected agents.
This compound is a multi-target neuroprotectant. Its primary mechanism involves the inhibition of matrix metalloproteinases (MMPs), enzymes that contribute to the breakdown of the blood-brain barrier and neuronal damage after an ischemic event. Additionally, this compound competitively blocks N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity and exhibits antioxidant properties.[1]
Edaravone is a potent free radical scavenger. It mitigates oxidative stress, a key contributor to neuronal damage in conditions like amyotrophic lateral sclerosis (ALS) and ischemic stroke, by neutralizing reactive oxygen species (ROS) and inhibiting lipid peroxidation.[2][3][4]
References
Assessing the Long-Term Outcomes of Otaplimastat in Animal Models of Ischemic Stroke: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the long-term outcomes of Otaplimastat treatment in animal models of ischemic stroke. The performance of this compound is evaluated against other neuroprotective agents, supported by available experimental data. Due to the focused preclinical development of this compound, this guide centers on its application in ischemic stroke, the primary area of its investigation.
Overview of Compared Neuroprotective Agents
This compound (SP-8203) is a multi-target neuroprotectant under investigation for acute ischemic stroke. It functions primarily as a matrix metalloproteinase (MMP) inhibitor, but also exhibits anti-excitotoxic and antioxidant properties.[1] For a robust comparison, this guide includes two other neuroprotective agents that have undergone significant preclinical testing in animal stroke models:
-
NXY-059: A free radical-trapping agent.
-
Nerinetide (NA-1): An inhibitor of postsynaptic density protein-95 (PSD-95), designed to reduce nitric oxide production and excitotoxicity.[2]
The following sections detail the experimental protocols, comparative long-term efficacy data, and the underlying signaling pathways associated with these compounds.
Data Presentation: Comparative Efficacy
The long-term efficacy of a neuroprotective agent is critical for determining its potential to improve functional recovery after a stroke. The following table summarizes the available long-term outcome data for this compound and its comparators in various animal models of ischemic stroke. It is important to note the variability in animal models, treatment timelines, and assessment methods when comparing these outcomes.
| Drug | Animal Model | Treatment Duration | Assessment Time Point | Key Long-Term Outcomes | Reference |
| This compound (SP-8203) | Rat (MCA Occlusion) | 10 days (daily i.p. injection) | 10 days | Improved Motor Function: Significantly shortened latency time in Rota rod performance. Reduced Brain Injury: Remarkably reduced brain infarct volume. | [3] |
| NXY-059 | Marmoset (Permanent MCA Occlusion) | 48 hours (continuous infusion starting 4h post-occlusion) | 3 and 10 weeks | Improved Motor Function: Ameliorated long-term motor impairment of the contralesional arm. Reduced Cognitive Deficit: Substantially attenuated spatial neglect. Reduced Infarct Size: Overall infarct size was reduced by 28%. | [4][5] |
| Nerinetide (NA-1) | Mouse (Transient MCA Occlusion) | Single intravenous dose | 1 day | No Significant Improvement: No significant difference in infarct volume or neurological score compared to vehicle. (Note: This was a replication study. Earlier studies had shown positive effects). | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The protocols for the key experiments cited above are provided below.
This compound (SP-8203) Protocol
-
Animal Model: Male Sprague-Dawley rats are subjected to middle cerebral artery (MCA) occlusion to induce focal cerebral ischemia.[3] In other studies, an embolic MCAO (eMCAO) model is used, where a clot is introduced to block the artery.
-
Drug Administration: this compound (5 and 10 mg/kg) is administered intraperitoneally (i.p.) before and after the MCA occlusion. This is followed by daily i.p. injections for a total of 10 days.[3]
-
Outcome Assessment:
-
Motor Function: Rota rod performance is used to assess motor coordination and balance. The latency to fall from the rotating rod is measured.[3]
-
Infarct Volume: At the end of the 10-day period, brains are harvested, sectioned, and stained (e.g., with TTC) to quantify the volume of the ischemic infarct.[3]
-
Neurological Deficit Score: In shorter-term studies (24 hours), a neurological deficit score is assigned based on observations of motor function, such as forelimb flexion and circling behavior.
-
NXY-059 Protocol
-
Animal Model: Adult marmosets (a non-human primate model) undergo permanent middle cerebral artery occlusion (pMCAO).[4][5]
-
Drug Administration: Four hours after the induction of pMCAO, animals receive an intravenous bolus of NXY-059, followed by a continuous 48-hour subcutaneous infusion via osmotic minipumps.[4][5]
-
Outcome Assessment:
-
Motor Ability: A battery of neurological tests is performed at 3 and 10 weeks post-surgery to assess the use of the stroke-affected (contralesional) arm.[4]
-
Spatial Awareness: Cognitive function is evaluated through tests designed to measure spatial neglect.[4][5]
-
Infarct Volume: After the final behavioral assessment, brains are processed for histological analysis to determine the final infarct size.[4]
-
Nerinetide (NA-1) Protocol
-
Animal Model: Male C57BL/6 mice are subjected to transient middle cerebral artery occlusion (tMCAO) for either 30 or 60 minutes.[6]
-
Drug Administration: A single dose of Nerinetide (10 nmol/g) is administered intravenously at the beginning of reperfusion (when the arterial occlusion is removed).[6]
-
Outcome Assessment:
Visualizations: Workflows and Signaling Pathways
To visually represent the experimental processes and molecular mechanisms, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental Workflow for Preclinical Stroke Studies.
Caption: Signaling Pathways in Ischemic Stroke and Drug Targets.
Conclusion
The available preclinical data indicate that this compound shows promise in improving functional outcomes and reducing brain injury in a 10-day rat model of ischemic stroke.[3] Its multi-target mechanism, addressing excitotoxicity, oxidative stress, and MMP-mediated inflammation, is a compelling therapeutic strategy.[1]
However, a direct comparison of its long-term efficacy with other neuroprotective agents is challenging due to the limited availability of published data extending beyond this 10-day window. Agents like NXY-059 have demonstrated functional recovery in a primate model at later time points (up to 10 weeks), setting a benchmark for long-term neuroprotection.[4][5] Conversely, the failed replication of Nerinetide's efficacy in a mouse model highlights the complexities and challenges in translating preclinical findings.[6]
For drug development professionals, these findings underscore the necessity for comprehensive, long-term functional assessments in clinically relevant animal models. While this compound's initial results are positive, further studies are required to fully characterize its long-term therapeutic window and potential for promoting sustained neurological recovery, which will be crucial for its successful clinical translation.
References
- 1. Shinpoong Pharm unveils phase 2 stroke drug data at ISC 2025 < Pharma < Article - KBR [koreabiomed.com]
- 2. SP-8203 reduces oxidative stress via SOD activity and behavioral deficit in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and Efficacy of this compound in Patients with Acute Ischemic Stroke Requiring tPA (SAFE-TPA): A Multicenter, Randomized, Double-Blind, Placebo-Controlled Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Quinazoline this compound (SP-8203) Reduces the Hemorrhagic Transformation and Mortality Aggravated after Delayed rtPA-Induced Thrombolysis in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Otaplimastat: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Otaplimastat is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not publicly available, established guidelines for the management of investigational and hazardous pharmaceutical waste provide a necessary framework for its safe handling and disposal.
Core Principles for Safe Disposal
The paramount principle in disposing of any investigational drug is to prevent its release into the environment and to ensure the safety of all personnel.[1][2] All procedures should be conducted in accordance with local, state, and federal regulations for hazardous waste.[1][3]
Quantitative Safety and Handling Parameters
Due to the absence of a specific SDS for this compound, quantitative data regarding its environmental fate and toxicity are not available. However, general safety precautions for handling potent chemical compounds should be strictly followed. The following table summarizes general handling and personal protective equipment (PPE) recommendations.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety goggles, gloves, and a lab coat. | [4] |
| Handling | Avoid generating dust or aerosols. Handle in a well-ventilated area or a chemical fume hood. | [4] |
| Storage | Store in a secure, designated area away from incompatible materials. | [5] |
| Spill Management | In case of a spill, follow institutional procedures for hazardous chemical cleanup. | [4] |
Step-by-Step Disposal Protocol for this compound
The following is a generalized, step-by-step procedure for the disposal of this compound, based on best practices for investigational pharmaceutical compounds.[3][6]
It is imperative to obtain the official Safety Data Sheet (SDS) from the manufacturer for specific and complete disposal instructions.
-
Consult Institutional Guidelines: Before initiating any disposal procedures, consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding investigational drug disposal.[3]
-
Segregation of Waste:
-
Container Labeling:
-
Waste Accumulation:
-
Store the hazardous waste container in a secure, designated satellite accumulation area.
-
Keep the container closed at all times, except when adding waste.[7]
-
-
Arranging for Pickup and Disposal:
-
Once the container is full, or in accordance with your institution's EHS guidelines, arrange for pickup by a licensed hazardous waste disposal vendor.[3]
-
Ensure all required documentation for waste transfer is completed accurately.
-
-
Decontamination:
-
Thoroughly decontaminate any surfaces or equipment that have come into contact with this compound using an appropriate solvent or cleaning agent, as recommended by your institution's EHS department.
-
Dispose of all cleaning materials as hazardous waste.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the proper disposal procedure for an investigational compound like this compound.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. theaspd.com [theaspd.com]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 5. ashp.org [ashp.org]
- 6. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 7. Pharmaceutical Waste Disposal and Proper Labeling | TriHaz Solutions [trihazsolutions.com]
Safeguarding Research: A Comprehensive Guide to Handling Otaplimastat
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Otaplimastat. The following procedural guidance is intended to ensure a safe laboratory environment and proper management of this investigational compound.
This compound is a quinazoline-2,4-dione scaffold small molecule that functions as a neuroprotectant by inhibiting matrix metalloproteinases (MMPs).[1] While clinical trials have provided some data on its safety in human subjects, detailed laboratory handling procedures require a comprehensive approach based on established safety protocols for investigational new drugs. Adverse events observed in clinical settings included chills, muscle rigidity, and hepatotoxicity.[2][3]
Personal Protective Equipment (PPE) and Handling
Due to the lack of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is warranted. Standard laboratory PPE is mandatory at all times when handling this compound.
Core PPE Requirements:
-
Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile or neoprene gloves. Double-gloving is recommended when handling stock solutions or performing procedures with a high risk of splashing.
-
Body Protection: A fully buttoned laboratory coat.
-
Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge should be used when handling the powdered form of this compound or when there is a potential for aerosol generation. All work with the solid compound should be performed in a certified chemical fume hood.
Handling Procedures:
-
Weighing: All weighing of powdered this compound must be conducted within a chemical fume hood to prevent inhalation of airborne particles.
-
Solution Preparation: Prepare solutions in a well-ventilated area, preferably within a chemical fume hood.
-
Spill Management: In the event of a spill, immediately alert personnel in the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Unused or expired solid this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not dispose of this compound solutions down the drain.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, should be disposed of as hazardous waste.
Quantitative Data Summary
| Property | Value | Source/Notes |
| Molecular Formula | C₁₉H₁₈N₂O₄ | PubChem |
| Molecular Weight | 354.36 g/mol | PubChem |
| Clinical Dosing (Phase 2) | 40 mg and 80 mg | [1][2] |
| Storage Temperature | -20°C for up to 1 month, -80°C for up to 6 months | [4] |
| Solubility | Soluble in DMSO | MedChemExpress |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance within a chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound powder into the tared tube. For example, for 1 mL of a 10 mM solution, weigh 3.54 mg.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution until the this compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
In Vitro Cell-Based Assay Workflow
This protocol outlines a general workflow for testing the efficacy of this compound in a cell-based assay.
-
Cell Culture: Plate cells at the desired density in a multi-well plate and incubate under standard conditions.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the cells with the compound for the desired experimental duration.
-
Assay Endpoint: Perform the desired assay to measure the biological response (e.g., cell viability, protein expression, enzyme activity).
-
Data Analysis: Analyze the data to determine the dose-response relationship and calculate relevant parameters such as IC₅₀ or EC₅₀.
Visualizations
Caption: Standard workflow for handling this compound from preparation to disposal.
Caption: Emergency spill response plan for this compound.
References
- 1. Safety and Efficacy of this compound in Patients with Acute Ischemic Stroke Requiring tPA (SAFE‐TPA): A Multicenter, Randomized, Double‐Blind, Placebo‐Controlled Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.korea.ac.kr [pure.korea.ac.kr]
- 3. Safety and Efficacy of this compound in Patients with Acute Ischemic Stroke Requiring tPA (SAFE-TPA): A Multicenter, Randomized, Double-Blind, Placebo-Controlled Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
